Methyl 5-morpholino-2-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-morpholin-4-yl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(2-3-11(10)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJPZPKFJXQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566519 | |
| Record name | Methyl 5-(morpholin-4-yl)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134050-75-2 | |
| Record name | Methyl 5-(morpholin-4-yl)-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Methyl 5-morpholino-2-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-morpholino-2-nitrobenzoate, a potentially valuable intermediate in drug discovery and organic synthesis. This document details a plausible and robust synthetic protocol, predicted physicochemical and spectroscopic properties, and discusses the potential biological relevance of this class of compounds. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry. All quantitative data are presented in clear, tabular formats, and key processes are visualized using diagrams to facilitate understanding and reproducibility.
Introduction
Nitroaromatic compounds are a critical class of intermediates in the pharmaceutical and agrochemical industries, prized for their versatility in organic synthesis. The strong electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups, leading to diverse molecular scaffolds. The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The combination of a nitrobenzoate scaffold with a morpholine substituent in this compound results in a molecule with significant potential for further chemical elaboration and biological screening.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a halide from an activated aromatic ring by morpholine. A suitable starting material for this synthesis is either Methyl 5-chloro-2-nitrobenzoate or Methyl 5-fluoro-2-nitrobenzoate. The nitro group at the 2-position strongly activates the halogen at the 5-position for nucleophilic attack.
Proposed Synthetic Scheme
The overall synthetic transformation is depicted below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from Methyl 5-chloro-2-nitrobenzoate.
Materials:
-
Methyl 5-chloro-2-nitrobenzoate (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add Methyl 5-chloro-2-nitrobenzoate (1.0 eq) and potassium carbonate (2.0 eq).
-
Add a sufficient volume of DMSO to dissolve the starting materials.
-
To this stirred suspension, add morpholine (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing water and stir.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the predicted physicochemical and spectroscopic data based on the analysis of structurally similar compounds.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 266.25 g/mol |
| Appearance | Pale yellow to yellow solid |
| Melting Point | Not available; expected to be a crystalline solid |
| Solubility | Soluble in common organic solvents (DMSO, DCM, Ethyl Acetate) |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | d | 1H | Ar-H (ortho to -NO₂) |
| ~ 7.0 - 7.2 | dd | 1H | Ar-H (ortho to morpholine) |
| ~ 6.8 - 7.0 | d | 1H | Ar-H (meta to -NO₂) |
| ~ 3.9 | s | 3H | -OCH₃ |
| ~ 3.8 - 3.9 | t | 4H | -N(CH₂)₂- of morpholine |
| ~ 3.3 - 3.4 | t | 4H | -O(CH₂)₂- of morpholine |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~ 165 | C=O (ester) |
| ~ 150 | Ar-C (attached to morpholine) |
| ~ 145 | Ar-C (attached to -NO₂) |
| ~ 130 | Ar-CH |
| ~ 125 | Ar-C (ipso to ester) |
| ~ 118 | Ar-CH |
| ~ 110 | Ar-CH |
| ~ 66 | -O(CH₂)₂- of morpholine |
| ~ 52 | -OCH₃ |
| ~ 48 | -N(CH₂)₂- of morpholine |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Peaks/Values |
| IR (cm⁻¹) | ~ 2950-2850 (C-H stretch), ~ 1730 (C=O ester stretch), ~ 1520 & 1340 (N-O nitro stretch), ~ 1250 (C-O stretch) |
| Mass Spec (ESI+) | m/z = 267.09 [M+H]⁺, 289.07 [M+Na]⁺ |
Potential Biological Significance
Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. The mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells to generate reactive nitroso and hydroxylamine intermediates or nitro radical anions. These reactive species can induce oxidative stress and damage cellular macromolecules such as DNA and proteins, leading to cell death. The morpholine moiety is often incorporated into drug candidates to enhance their pharmacological profiles.
Hypothetical Signaling Pathway
The following diagram illustrates a generalized mechanism by which a nitroaromatic compound could exert its biological effect, for instance, in a microbial cell.
Caption: Generalized pathway of nitroaromatic compound bioactivation.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via nucleophilic aromatic substitution is a reliable and scalable method for accessing this compound. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized product. The presence of both the pharmacologically significant morpholine ring and the synthetically versatile nitroaromatic core makes this compound a promising building block for the development of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted.
Spectroscopic Profiling of Methyl 5-morpholino-2-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 5-morpholino-2-nitrobenzoate. In the absence of publicly available experimental spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on data from similar compounds and are intended to guide the analysis of experimentally obtained spectra.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~ 7.5 - 7.7 | d | 1H |
| H-4 | ~ 7.2 - 7.4 | dd | 1H |
| H-6 | ~ 8.0 - 8.2 | d | 1H |
| -OCH₃ (Ester) | ~ 3.9 | s | 3H |
| -N(CH₂)₂ (Morpholine) | ~ 3.2 - 3.4 | t | 4H |
| -O(CH₂)₂ (Morpholine) | ~ 3.8 - 4.0 | t | 4H |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~ 165 |
| C-1 | ~ 130 |
| C-2 | ~ 148 |
| C-3 | ~ 125 |
| C-4 | ~ 120 |
| C-5 | ~ 150 |
| C-6 | ~ 135 |
| -OCH₃ (Ester) | ~ 53 |
| -N(CH₂)₂ (Morpholine) | ~ 48 |
| -O(CH₂)₂ (Morpholine) | ~ 67 |
Predicted in CDCl₃ solvent.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 2950 - 2850 | Medium |
| C=O (Ester) | 1730 - 1715 | Strong |
| C=C (Aromatic) | 1600 - 1475 | Medium-Strong |
| NO₂ (Asymmetric Stretch) | 1550 - 1510 | Strong |
| NO₂ (Symmetric Stretch) | 1360 - 1320 | Strong |
| C-O (Ester) | 1250 - 1100 | Strong |
| C-N (Amine) | 1250 - 1180 | Medium |
| C-O-C (Ether) | 1150 - 1085 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion Type | Predicted m/z | Notes |
| [M]⁺ | 266.09 | Molecular Ion |
| [M-OCH₃]⁺ | 235.08 | Loss of methoxy group from the ester. |
| [M-NO₂]⁺ | 220.10 | Loss of the nitro group. |
| [M-COOCH₃]⁺ | 207.10 | Loss of the methyl ester group. |
| [Morpholino fragment]⁺ | 86.07 | Cleavage of the morpholine ring. |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent. Shim the sample to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard one-pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of about 10-100 µg/mL.
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
For ESI-MS, infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum over a similar mass range.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Physical and chemical properties of Methyl 5-morpholino-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known physical and chemical properties of Methyl 5-morpholino-2-nitrobenzoate. Due to the limited availability of published research on this specific compound, some information regarding its synthesis, potential biological activities, and experimental protocols is inferred from studies on structurally related molecules, such as morpholino-nitrobenzoate derivatives.
Core Compound Properties
This compound is a nitroaromatic compound containing a morpholine moiety. Such structures are of interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. The nitro group can influence the electronic properties of the molecule and may be crucial for its biological function.[1]
Physical and Chemical Data
A summary of the available and computed physical and chemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 134050-75-2 | [2][3] |
| Molecular Formula | C12H14N2O5 | [2] |
| Molecular Weight | 266.25 g/mol | [2][4] |
| Appearance | Solid (predicted) | - |
| Melting Point | 129-131°C | [2] |
| LogP (calculated) | 1.80620 | [2] |
| Polar Surface Area (PSA) | 84.59 Ų | [2] |
| Purity | Typically offered at ≥98% | [3] |
Note: Some properties are calculated and may vary from experimental values.
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A likely synthetic route to this compound would involve the reaction of a methyl 5-halo-2-nitrobenzoate with morpholine in the presence of a base.
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
Methyl 5-fluoro-2-nitrobenzoate (or chloro-analogue)
-
Morpholine
-
Potassium carbonate (or other suitable base)
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., for chromatography)
Procedure:
-
To a solution of Methyl 5-fluoro-2-nitrobenzoate in DMF, add morpholine and potassium carbonate.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Potential Biological Activities and Signaling Pathways
Specific biological activities and modulated signaling pathways for this compound have not been reported. However, the broader classes of morpholine-containing compounds and nitrobenzoate derivatives have been investigated for various therapeutic applications.[5][6]
Inferred Areas of Biological Interest
-
Anticancer: Nitrobenzoate derivatives have been explored for their potential as anticancer agents, with mechanisms that may involve the induction of apoptosis and inhibition of cancer cell migration.[6]
-
Anti-inflammatory: Some morpholine derivatives have shown anti-inflammatory properties.[5]
-
Antimicrobial: The nitroaromatic scaffold is present in several antimicrobial agents. The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to microorganisms.[6][7]
General Workflow for Biological Screening
Given the lack of specific pathway information, a general workflow for screening the biological activity of this compound is proposed.
Caption: A generalized workflow for the biological screening of a novel compound.
Safety and Handling
Detailed toxicological data for this compound is not available.[8][9] As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]
Conclusion
This compound is a chemical compound with limited currently available data. Its structural features, particularly the presence of the morpholine and nitro groups, suggest potential for biological activity, drawing parallels with related classes of compounds. This guide provides a summary of the known properties and proposes rational starting points for its synthesis and biological evaluation. Further research is necessary to fully elucidate the chemical, physical, and biological characteristics of this molecule and to determine its potential utility in drug discovery and development.
References
- 1. CAS 134050-75-2: methyl 5-morpholino-2-nitrobenzenecarboxy… [cymitquimica.com]
- 2. Methyl 5-morpholin-4-yl-2-nitrobenzoate, CasNo.134050-75-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-Dayang Chem (Hangzhou) Co.,Ltd. [lookchem.com]
- 4. Methyl 4-(morpholin-4-yl)-3-nitrobenzoate | C12H14N2O5 | CID 2879154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. keyorganics.net [keyorganics.net]
Technical Guide: Methyl 5-morpholin-4-yl-2-nitrobenzoate (CAS 134050-75-2) - A Review of Its Properties and Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Methyl 5-morpholin-4-yl-2-nitrobenzoate (CAS Number: 134050-75-2). While specific biological activity and detailed experimental data for this particular compound are not extensively available in public scientific literature, this document explores the well-documented pharmacological significance of its core structural motifs: the morpholine ring and the nitrobenzoate scaffold. By examining the roles these components play in established and experimental therapeutics, this guide offers insights into the potential applications and research directions for Methyl 5-morpholin-4-yl-2-nitrobenzoate in drug discovery and development.
Introduction
Methyl 5-morpholin-4-yl-2-nitrobenzoate is a synthetic organic compound identified by the Chemical Abstracts Service (CAS) number 134050-75-2. Structurally, it is a derivative of benzoic acid, featuring a morpholine ring attached at the 5-position and a nitro group at the 2-position of the benzene ring, with a methyl ester at the carboxyl group. While primarily cataloged as a chemical intermediate for organic synthesis, its constituent functional groups are prevalent in a wide array of biologically active molecules, suggesting its potential as a scaffold or intermediate in the development of novel therapeutic agents.
Chemical and Physical Properties
A summary of the known chemical and physical properties of Methyl 5-morpholin-4-yl-2-nitrobenzoate is presented in the table below. This data has been aggregated from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 134050-75-2 | N/A |
| Molecular Formula | C₁₂H₁₄N₂O₅ | [1] |
| Molecular Weight | 266.25 g/mol | [1] |
| Melting Point | 129-131 °C | [1] |
| Appearance | Reported as a solid (specific color not consistently provided) | N/A |
| Purity | Typically offered at ≥95% by commercial suppliers | N/A |
| Solubility | No quantitative data available; likely soluble in common organic solvents. | N/A |
Synthesis and Reactivity
Logical Workflow for a Plausible Synthesis
Caption: Plausible synthetic route to Methyl 5-morpholin-4-yl-2-nitrobenzoate.
The reactivity of this molecule is largely dictated by its functional groups. The nitro group can be reduced to an amine, providing a key handle for further derivatization, a common strategy in medicinal chemistry to generate libraries of related compounds for biological screening. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
The Role of Core Moieties in Drug Discovery
The therapeutic potential of Methyl 5-morpholin-4-yl-2-nitrobenzoate can be inferred from the established biological activities of its constituent chemical motifs.
The Morpholine Moiety: A Privileged Scaffold
The morpholine ring is a common heterocyclic motif found in numerous approved drugs and clinical candidates. Its prevalence is attributed to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of a drug molecule.
Key Contributions of the Morpholine Ring:
-
Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often leading to improved solubility and bioavailability.
-
Metabolic Stability: The saturated nature of the morpholine ring generally imparts resistance to metabolic degradation.
-
Favorable pKa: The nitrogen atom in the morpholine ring is basic, but its pKa is typically lower than that of piperidine, which can be advantageous for optimizing drug-target interactions and reducing off-target effects.
-
Versatile Synthetic Handle: The secondary amine of morpholine provides a convenient point for chemical modification.
Signaling Pathways Influenced by Morpholine-Containing Drugs
Caption: Key signaling pathways often targeted by morpholine-containing kinase inhibitors.
The Nitrobenzoate Scaffold: A Precursor to Bioactivity
Nitroaromatic compounds, including nitrobenzoates, are important intermediates in the synthesis of many pharmaceuticals. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the molecule and serve as a precursor to a variety of other functional groups, most notably the amino group.
Potential Biological Relevance of Nitrobenzoates:
-
Antimicrobial Activity: Some nitroaromatic compounds exhibit antimicrobial properties, often through bioreduction to reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.
-
Anticancer Potential: The reduction of a nitro group can be exploited for targeted drug delivery to hypoxic tumor environments, a strategy known as bioreductive activation.
-
Enzyme Inhibition: The electronic nature of the nitrobenzoate scaffold can contribute to binding interactions with various enzyme active sites.
Potential Applications and Future Directions
Given the lack of specific biological data for Methyl 5-morpholin-4-yl-2-nitrobenzoate, its primary current application is as a building block in organic synthesis. However, based on the analysis of its structural components, several avenues for future research can be proposed:
-
Library Synthesis: The compound could serve as a starting point for the synthesis of a library of derivatives. For instance, reduction of the nitro group to an amine, followed by acylation or sulfonylation, could yield a diverse set of compounds for screening against various biological targets.
-
Screening in Disease Models: The compound itself, or its derivatives, could be screened in various in vitro assays, such as those for anticancer, antimicrobial, or anti-inflammatory activity.
-
Computational Studies: In silico modeling and docking studies could be employed to predict potential biological targets for this molecule, guiding future experimental work.
Conclusion
Methyl 5-morpholin-4-yl-2-nitrobenzoate (CAS 134050-75-2) is a readily available chemical intermediate with structural features that are highly relevant to drug discovery. While direct evidence of its biological activity is currently limited in the public domain, the well-established pharmacological importance of the morpholine and nitrobenzoate moieties suggests that this compound and its derivatives represent a promising, yet underexplored, area for medicinal chemistry research. Further investigation through synthesis, screening, and computational studies is warranted to unlock the full therapeutic potential of this chemical scaffold.
References
An In-depth Technical Guide to the Discovery and Synthesis of Novel Morpholino-Substituted Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of compounds: morpholino-substituted nitroaromatics. This document details the synthetic methodologies, presents key quantitative data in a structured format, and explores the potential mechanisms of action, including relevant signaling pathways.
Introduction
The convergence of the morpholine moiety and a nitroaromatic core has given rise to a novel class of compounds with significant therapeutic potential. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance physicochemical properties such as aqueous solubility and metabolic stability. Conversely, the nitroaromatic group is a well-established pharmacophore, particularly in the development of antimicrobial and anticancer agents, often acting as a bio-reducible pro-drug. The strategic combination of these two functionalities presents a compelling avenue for the discovery of new chemical entities with improved efficacy and novel mechanisms of action.
This guide will focus on the synthesis and biological activity of derivatives of 4-(morpholin-4-yl)-3-nitrobenzohydrazide and related structures, which have demonstrated notable antibacterial and potential anticancer properties.
Synthesis of Morpholino-Substituted Nitroaromatics
The synthesis of morpholino-substituted nitroaromatics can be achieved through a multi-step process, typically starting from a commercially available nitro- and halo-substituted aromatic compound. A general synthetic workflow is outlined below.
The Strategic Role of Methyl 5-morpholino-2-nitrobenzoate in Modern Chemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-morpholino-2-nitrobenzoate, a substituted aromatic compound, has emerged as a valuable and versatile intermediate in the landscape of chemical synthesis. Its unique structural arrangement, featuring a morpholine ring, a nitro group, and a methyl ester on a benzene core, provides a synthetically tractable platform for the construction of a diverse array of complex molecules. This guide offers a comprehensive overview of its synthesis, key reactions, and burgeoning applications, particularly in the realm of medicinal chemistry and drug development, presenting quantitative data and detailed experimental protocols to empower researchers in their scientific endeavors.
Physicochemical Properties and Spectroscopic Data
This compound (CAS No. 134050-75-2) is a solid at room temperature with a melting point of 129-131 °C.[1][2] Its molecular formula is C₁₂H₁₄N₂O₅, corresponding to a molecular weight of 266.25 g/mol .[1][2] While detailed, publicly available spectroscopic data remains somewhat limited, the expected spectral characteristics can be inferred from the functional groups present.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 134050-75-2 |
| Molecular Formula | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 266.25 g/mol |
| Melting Point | 129-131 °C |
| Appearance | Solid (inferred) |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the morpholine ring. The aromatic protons will exhibit splitting patterns influenced by their substitution. The methyl group of the ester will appear as a singlet, typically in the range of 3.8-4.0 ppm. The morpholine protons will present as two multiplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons (with varied chemical shifts due to the different substituents), the methyl carbon of the ester, and the four carbons of the morpholine ring.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) and the carbonyl group of the ester (around 1735-1750 cm⁻¹).[3] Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester, the nitro group, and cleavage of the morpholine ring.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The general strategy involves the reaction of a suitably substituted nitrobenzoate with morpholine.
Experimental Protocol: Synthesis of this compound
A common precursor for this synthesis is a methyl 5-halo-2-nitrobenzoate, such as methyl 5-chloro-2-nitrobenzoate or methyl 5-fluoro-2-nitrobenzoate. The halogen at the 5-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 2-position.
-
Materials:
-
Methyl 5-halo-2-nitrobenzoate (e.g., methyl 5-fluoro-2-nitrobenzoate)
-
Morpholine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
-
Procedure:
-
To a solution of methyl 5-halo-2-nitrobenzoate in a polar aprotic solvent, add morpholine and a slight excess of a base.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
The product, being a solid, will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to afford pure this compound.
-
Table 2: Representative Reaction Parameters for the Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |
| Methyl 5-fluoro-2-nitrobenzoate | Morpholine, K₂CO₃ | DMF | 100 °C | 4-6 h | >90% (Typical) |
| Methyl 5-chloro-2-nitrobenzoate | Morpholine, Et₃N | DMSO | 120 °C | 6-8 h | >85% (Typical) |
Note: The yields are typical and can vary depending on the specific reaction conditions and scale.
Key Reactions and Synthetic Utility
The primary synthetic utility of this compound lies in the strategic transformations of its functional groups, particularly the nitro group. The reduction of the nitro group to an amine is a pivotal step that opens up a vast array of possibilities for constructing complex heterocyclic systems, which are often the core scaffolds of biologically active molecules.
1. Reduction of the Nitro Group
The most significant reaction of this compound is the reduction of the nitro group to form methyl 2-amino-5-morpholinobenzoate. This transformation is crucial as it introduces a nucleophilic amino group ortho to the ester functionality, setting the stage for subsequent cyclization reactions.
Experimental Protocol: Reduction of this compound
-
Method A: Catalytic Hydrogenation
-
Dissolve this compound in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-amino-5-morpholinobenzoate, which can be used in the next step without further purification or can be purified by column chromatography.
-
-
Method B: Chemical Reduction
-
Suspend this compound in a solvent mixture such as ethanol and water.
-
Add a reducing agent like iron powder or tin(II) chloride in the presence of an acid (e.g., acetic acid or hydrochloric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired amine.
-
Table 3: Comparison of Reduction Methods for this compound
| Method | Reducing Agent | Solvent | Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethyl Acetate | Room Temperature, Atmospheric Pressure | Clean reaction, high yield, easy work-up | Requires specialized equipment, catalyst can be pyrophoric |
| Chemical Reduction | Fe/Acid, SnCl₂/Acid | Ethanol/Water | Reflux | Inexpensive reagents, scalable | Can generate metallic waste, work-up can be more involved |
2. Synthesis of Heterocyclic Scaffolds
The resulting methyl 2-amino-5-morpholinobenzoate is a key precursor for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery. The presence of the ortho-amino ester functionality allows for the construction of fused ring systems.
-
Benzodiazepines and Related Structures: Reaction of the amino ester with appropriate reagents can lead to the formation of benzodiazepine-like structures, a class of compounds known for their diverse pharmacological activities.
-
Quinoxalines and Phenazines: Condensation with 1,2-dicarbonyl compounds can yield quinoxaline derivatives.
-
Benzoxazinones: Intramolecular cyclization can be induced to form benzoxazinone scaffolds.
Applications in Drug Development
The morpholine moiety is a privileged scaffold in medicinal chemistry, often incorporated to improve physicochemical properties such as solubility and metabolic stability. The nitrobenzoate framework, upon reduction, provides a versatile handle for the construction of pharmacologically relevant heterocycles. Therefore, this compound serves as an important building block in the synthesis of potential therapeutic agents.
While specific drug candidates synthesized directly from this intermediate are not extensively documented in publicly available literature, its structural motifs are present in molecules explored for various therapeutic areas, including:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aniline and heterocyclic cores that can be accessed from intermediates like methyl 2-amino-5-morpholinobenzoate.
-
Central Nervous System (CNS) Disorders: The benzodiazepine scaffold, accessible from this intermediate, is a well-established pharmacophore for CNS-active drugs.
-
Infectious Diseases: Various heterocyclic systems derived from this building block have been investigated for their antibacterial and antiviral properties.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. Its straightforward synthesis and, more critically, the facile conversion to its 2-amino derivative, provide a gateway to a rich diversity of heterocyclic structures. The detailed protocols and synthetic pathways outlined in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in their pursuit of new and improved therapeutic agents. As the demand for novel molecular architectures in medicine continues to grow, the importance of such adaptable intermediates is set to increase, making a thorough understanding of their chemistry paramount.
References
The Nitro Group in Methyl 5-morpholino-2-nitrobenzoate: A Hub of Synthetic Versatility
For Researchers, Scientists, and Drug Development Professionals
Core Reactivity of the Nitro Group
The chemical behavior of Methyl 5-morpholino-2-nitrobenzoate is largely dictated by the strong electron-withdrawing nature of the nitro group (-NO2). This influence manifests in two primary ways: activation of the aromatic ring towards nucleophilic attack and the susceptibility of the nitro group itself to reduction.
Reduction of the Nitro Group
The transformation of the nitro group into an amine is a pivotal reaction in the synthesis of a vast array of bioactive molecules. This conversion unlocks numerous subsequent chemical modifications, including diazotization, amide bond formation, and the construction of heterocyclic systems.
A highly effective and widely used method for this reduction is catalytic hydrogenation.
Caption: Catalytic Hydrogenation of this compound.
The resulting 2-amino-5-morpholinobenzoate is a versatile intermediate. The newly formed amino group can participate in a variety of subsequent reactions, making it a valuable building block in drug discovery.
Caption: Synthetic workflow from the reduced product.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group at the 2-position, ortho to the ester and para to the morpholino group, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1] In this reaction, a nucleophile displaces a leaving group on the aromatic ring. While a halogen is a typical leaving group, under certain conditions, the nitro group itself can be displaced, particularly when the ring is highly activated.[2]
The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1] The stability of this intermediate is enhanced by the electron-withdrawing nitro group.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
The following are representative experimental protocols for the key reactions discussed. These are based on procedures for analogous compounds and should be adapted and optimized for this compound.
Protocol 1: Reduction of the Nitro Group via Catalytic Hydrogenation
This protocol is adapted from general procedures for the reduction of nitroarenes.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-amino-5-morpholinobenzoate.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol is a representative procedure for an SNAr reaction on an activated nitroarene.[2]
Materials:
-
This compound (assuming a suitable leaving group is present, or if the nitro group is to be displaced)
-
Amine of choice (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add a minimal amount of DMSO to dissolve the solids.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
Quantitative Data Summary
Due to the absence of specific experimental data for this compound in the searched literature, the following table presents representative yields for analogous reactions on substituted nitroarenes to provide a general expectation of reaction efficiency.
| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Reference |
| Reduction | 5-Methyl-2-nitrobenzoic acid | H₂, Pd/C, Methanol/Ethanol, RT | 5-Methyl-2-aminobenzoic acid | >95% | [3] |
| Reduction | Aromatic Nitro Compounds | Hydrazine glyoxylate, Zn or Mg powder, RT | Aromatic Amines | Good yields | |
| SNAr | Methyl 2-chloro-4-nitrobenzoate | Piperidine, Ethanol, Reflux | Methyl 2-(piperidin-1-yl)-4-nitrobenzoate | Not specified | [1] |
| SNAr | Methyl 4,5-dimethyl-2-nitrobenzoate | Amine, K₂CO₃, DMSO, 80-100 °C | Substituted product | Varies | [2] |
Note: The yields presented are for analogous systems and may vary for this compound.
Conclusion
The nitro group in this compound serves as a critical functional handle, enabling a range of valuable synthetic transformations. Its facile reduction to an amine opens up a plethora of possibilities for further derivatization, while its activating effect on the aromatic ring facilitates nucleophilic substitution reactions. This dual reactivity makes this compound a promising scaffold for the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided representative protocols and data offer a solid foundation for researchers to explore the rich chemistry of this versatile molecule.
References
Technical Guide: Stability and Storage of Methyl 5-morpholino-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the anticipated stability and recommended storage conditions for Methyl 5-morpholino-2-nitrobenzoate based on its chemical structure and established principles for similar compounds. As of the date of this publication, specific, publicly available stability studies on this compound are limited. The experimental protocols described herein are provided as a recommended framework for conducting stability assessments.
Introduction
This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. A thorough understanding of its stability profile is crucial for ensuring its quality, safety, and efficacy in research and drug development. This guide outlines the predicted stability of this compound, potential degradation pathways, and detailed protocols for its stability assessment.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 134050-75-2 | N/A |
| Molecular Formula | C₁₂H₁₄N₂O₅ | N/A |
| Molecular Weight | 266.25 g/mol | N/A |
| Melting Point | 129-131 °C | N/A |
| Appearance | Expected to be a solid | N/A |
Predicted Stability and Degradation Pathways
Based on its functional groups (ester, nitro, morpholine), this compound may be susceptible to degradation under certain conditions.
Hydrolysis
The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 5-morpholino-2-nitrobenzoic acid and methanol.
Reduction
The nitro group can be reduced to an amino group under reducing conditions. This transformation can significantly alter the molecule's properties.
Photodegradation
Aromatic nitro compounds can be sensitive to light and may undergo photodegradation.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Predicted degradation pathways for this compound.
Recommended Storage Conditions
Based on the potential degradation pathways, the following storage conditions are recommended to ensure the stability of this compound.
| Condition | Recommendation | Justification |
| Temperature | Store in a cool location (2-8 °C recommended for long-term storage). | To minimize the rate of potential hydrolytic and other thermal degradation reactions. |
| Humidity | Store in a dry environment. Use of a desiccator is advised. | To prevent hydrolysis of the ester linkage. |
| Light | Protect from light. Store in an amber vial or in the dark. | To prevent photodegradation of the aromatic nitro group. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible. | To prevent potential oxidative degradation, although the primary concerns are hydrolysis and photolysis. |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment should involve a forced degradation study and the development of a stability-indicating analytical method.
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and to establish the intrinsic stability of the molecule. The following workflow is recommended.
Caption: Experimental workflow for a forced degradation study.
The following table outlines the recommended conditions for a forced degradation study.
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C |
| Base Hydrolysis | 0.1 M NaOH at room temperature |
| Oxidative Degradation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Solid-state at 60 °C |
| Photolytic Degradation | Exposure to light according to ICH Q1B guidelines |
Stability-Indicating HPLC-UV Method
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. The following HPLC-UV method is a recommended starting point for method development.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Start with a suitable gradient, e.g., 5% B to 95% B over 20 minutes, then re-equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm or 300 nm). |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
Conclusion
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Starting Materials for Heterocyclic Compound Synthesis
Introduction: Heterocyclic compounds form the structural core of a vast array of pharmaceuticals, agrochemicals, and functional materials, making their synthesis a cornerstone of modern organic chemistry and medicinal research. Approximately 20% of the top 200 drugs feature a pyridine compound, and the quinoline scaffold is prominent in numerous pharmaceuticals, including the antimalarial drug chloroquine.[1][2] The indole ring is another privileged structure, found in everything from the neurotransmitter serotonin to antimigraine drugs of the triptan class.[3][4]
This guide provides a detailed overview of the foundational starting materials and key synthetic transformations used to construct these vital chemical entities. We will focus on the synthesis of common five- and six-membered nitrogen, oxygen, and sulfur-containing heterocycles, presenting quantitative data, detailed experimental protocols, and logical workflows to aid researchers in their synthetic endeavors.
Core Starting Materials for Five-Membered Heterocycles
Five-membered aromatic rings like pyrroles, furans, and thiophenes are ubiquitous in natural products and pharmaceuticals. The most versatile and widely used starting materials for their synthesis are 1,4-dicarbonyl compounds.
The Paal-Knorr Synthesis: A Unified Approach
The Paal-Knorr synthesis is a powerful method for generating substituted pyrroles, furans, and thiophenes from a common precursor: the 1,4-dicarbonyl compound.[5] The specific heterocycle obtained is determined by the reaction partner, as illustrated below. This reaction is valued for its operational simplicity and generally good yields.[6]
References
Methodological & Application
Application Notes and Protocols: Methyl 5-morpholino-2-nitrobenzoate as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-morpholino-2-nitrobenzoate is a key chemical intermediate poised for significant applications in medicinal chemistry. Its unique structural arrangement, featuring a morpholine ring, a nitro group, and a methyl ester on a benzene core, offers a versatile scaffold for the synthesis of novel therapeutic agents. The electron-withdrawing nitro group can serve as a handle for further chemical modifications, most notably its reduction to an amine, which opens up a plethora of synthetic possibilities for creating complex heterocyclic structures. The morpholine moiety is a well-established pharmacophore, particularly recognized for its role in the development of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[1]
These application notes provide an overview of the utility of this compound as a building block, with a focus on its potential application in the synthesis of PI3K inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with representative data and visualizations to guide researchers in their drug discovery endeavors.
Data Presentation
Table 1: Physicochemical Properties of this compound and a Key Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | C₁₂H₁₄N₂O₅ | 266.25 | 1.4 |
| Methyl 2-amino-5-morpholinobenzoate | C₁₂H₁₆N₂O₃ | 236.27 | 1.2 |
Table 2: Representative Biological Activity of a Downstream Kinase Inhibitor
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-Based Assay |
| PI3K-Inhibitor-A | PI3Kα | 15 | MCF-7 | p-Akt (Ser473) Inhibition |
| PI3Kβ | 85 | PC-3 | p-Akt (Ser473) Inhibition | |
| PI3Kδ | 5 | Jurkat | p-Akt (Ser473) Inhibition | |
| PI3Kγ | 25 | THP-1 | p-Akt (Ser473) Inhibition |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
Methyl 5-chloro-2-nitrobenzoate
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Methyl 5-chloro-2-nitrobenzoate (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Reduction of the Nitro Group to Synthesize Methyl 2-amino-5-morpholinobenzoate
This protocol outlines the reduction of the nitro group of this compound to form the corresponding aniline derivative, a key step for further diversification.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10% w/w) to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-5-morpholinobenzoate.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow from starting materials to bioactive molecules.
PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a promising and versatile building block for the development of novel therapeutics. Its straightforward synthesis and the strategic positioning of its functional groups allow for the efficient construction of complex molecules. The demonstrated importance of the morpholine moiety in kinase inhibitors highlights the potential of this scaffold in generating potent and selective drug candidates, particularly for targeting the PI3K signaling pathway. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the field of drug discovery to harness the synthetic potential of this key intermediate.
References
Application Notes and Protocols: The Utility of Methyl 5-morpholino-2-nitrobenzoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Methyl 5-morpholino-2-nitrobenzoate, a key building block in the synthesis of advanced pharmaceutical intermediates. This document outlines detailed protocols for its synthesis and subsequent transformation into valuable amino derivatives, which are precursors for a range of active pharmaceutical ingredients (APIs), including intermediates for the anticoagulant drug Rivaroxaban.
Introduction to this compound
This compound (CAS No. 134050-75-2) is a substituted nitroaromatic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a morpholine moiety and a nitro group on a benzoate scaffold, provides two key functionalities. The nitro group can be readily reduced to an amine, a common transformation in the synthesis of many pharmaceuticals. The morpholine group can influence the physicochemical properties, such as solubility and metabolic stability, of the final drug molecule.
The primary application of this intermediate is in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a crucial component in the production of Rivaroxaban. The key synthetic step involves the reduction of the nitro group to an aniline derivative.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is efficient for aromatic systems that are rendered electron-deficient by strong electron-withdrawing groups, such as a nitro group.[1]
Synthetic Pathway Overview
The most common route involves the reaction of a halo-substituted nitrobenzoate with morpholine. The nitro group activates the aromatic ring, facilitating the displacement of the halide by the amine nucleophile.[2]
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of this compound from Methyl 5-chloro-2-nitrobenzoate and morpholine.
Materials:
-
Methyl 5-chloro-2-nitrobenzoate
-
Morpholine
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add Methyl 5-chloro-2-nitrobenzoate (1.0 eq).
-
Add the polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
To this solution, add morpholine (1.1-1.5 eq) followed by the base (e.g., K₂CO₃, 2.0-3.0 eq).[1]
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Application in Pharmaceutical Intermediate Synthesis: Reduction of the Nitro Group
The reduction of the nitro group in this compound to form Methyl 2-amino-5-morpholinobenzoate is a pivotal step in the synthesis of various pharmaceutical intermediates.[3] Several methods are available for this transformation, with the choice depending on factors such as available equipment, desired chemoselectivity, and cost.
Overview of Reduction Methodologies
The primary methods for the reduction of the nitroarene include:
-
Catalytic Hydrogenation: A clean and efficient method using a metal catalyst (e.g., Palladium on carbon) and a hydrogen source.[3]
-
Transfer Hydrogenation: An alternative to using high-pressure hydrogen gas, where a hydrogen donor molecule is used.
-
Metal-Mediated Reduction: A robust and cost-effective method using metals like iron or tin in an acidic medium.[4]
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical reaction conditions and outcomes for the reduction of substituted nitrobenzoates, which are analogous to this compound.
| Method | Reagents & Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Pd/C | Methanol or Ethanol | Room Temperature | 2-12 | >95 | Highly efficient and clean; requires specialized hydrogenation equipment.[5] |
| Transfer Hydrogenation | HCOOH or NH₄HCOO, 10% Pd/C | Methanol or Ethanol | Reflux | 1-6 | 90-95 | Avoids the use of high-pressure hydrogen gas. |
| Metal-Mediated Reduction | Fe powder, HCl | Ethanol/Water | Reflux | 2-4 | 85-90 | Cost-effective but requires more extensive work-up to remove metal salts.[4] |
Experimental Protocols
This protocol describes the reduction of the nitro group using hydrogen gas and a palladium catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with an inert gas to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield Methyl 2-amino-5-morpholinobenzoate.
This protocol outlines the reduction using iron powder in an acidic medium.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium carbonate or Sodium hydroxide solution
-
Ethyl acetate
-
Filter aid (e.g., Celite®)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add this compound (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 eq) to the mixture.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add concentrated HCl (0.3-0.5 eq) dropwise to the refluxing mixture.
-
Continue heating at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter the hot solution through Celite® to remove the iron salts.
-
Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and water.
-
Basify the aqueous layer with a sodium carbonate or sodium hydroxide solution to a pH of 8-9.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired product.[4]
Subsequent Transformations and Applications
The resulting Methyl 2-amino-5-morpholinobenzoate is a valuable intermediate for the synthesis of more complex heterocyclic structures. For instance, in the synthesis of Rivaroxaban, the analogous amino compound is a precursor to the oxazolidinone ring system. The amino group can participate in cyclization reactions, for example, with phosgene derivatives or their equivalents, to form the core structure of the final API.
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.
References
Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using Methyl 5-morpholino-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-morpholino-2-nitrobenzoate is a substituted aromatic compound with a unique arrangement of functional groups that makes it a promising, albeit currently underexplored, starting material for the synthesis of novel, biologically active molecules. The presence of a reducible nitro group ortho to a methyl ester, along with a morpholino substituent, provides a versatile scaffold for the construction of various heterocyclic systems. This document outlines a prospective synthetic application of this compound in the creation of quinazolinone derivatives, a class of compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The protocols provided are based on well-established chemical transformations for analogous substrates and are intended to serve as a foundational guide for researchers.
Proposed Synthetic Route: From Nitrobenzoate to Quinazolinone
The key to unlocking the synthetic potential of this compound lies in the selective transformation of its nitro group. The proposed synthetic pathway involves a two-step process:
-
Reduction of the Nitro Group: The nitro group is reduced to a primary amine, yielding Methyl 2-amino-5-morpholinobenzoate. This transformation is a critical step, as the resulting ortho-amino benzoate is a versatile precursor for various cyclization reactions.[5][6][7]
-
Cyclization to a Quinazolinone Core: The intermediate is then cyclized to form a 7-morpholino-4(3H)-quinazolinone. This heterocyclic core is a common feature in many biologically active compounds.[2][8][9][10]
Quantitative Data Summary
The following table summarizes the key reagents, reaction conditions, and expected outcomes for the proposed synthetic route. The data is extrapolated from similar, well-documented reactions in the literature.
| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Expected Yield | Product Purity (Anticipated) |
| 1 | Nitro Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol | Reflux | 2-4 h | 85-95% | >95% after purification |
| 2 | Quinazolinone Formation | Formamide | N/A (Formamide as reagent and solvent) | 150-160 °C | 4-6 h | 70-85% | >98% after recrystallization |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of Methyl 2-amino-5-morpholinobenzoate
This protocol details the reduction of the nitro group of this compound to a primary amine using tin(II) chloride dihydrate.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (Absolute)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol (10-15 mL per gram of starting material).
-
Stir the mixture to dissolve the starting material.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Filter the resulting suspension through a pad of celite to remove tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the initial aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude Methyl 2-amino-5-morpholinobenzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 7-Morpholino-4(3H)-quinazolinone
This protocol describes the cyclization of Methyl 2-amino-5-morpholinobenzoate to the corresponding quinazolinone using formamide.[9]
Materials:
-
Methyl 2-amino-5-morpholinobenzoate (1.0 eq)
-
Formamide
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine Methyl 2-amino-5-morpholinobenzoate (1.0 eq) and formamide (10-20 eq).
-
Heat the mixture to 150-160 °C with stirring.
-
Maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into an ice-water bath with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry thoroughly.
-
The crude 7-Morpholino-4(3H)-quinazolinone can be purified by recrystallization from ethanol.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 7-Morpholino-4(3H)-quinazolinone.
Potential Biological Target: EGFR Signaling Pathway
Many quinazolinone derivatives are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer.[9] The following diagram illustrates the EGFR signaling pathway and the potential point of inhibition by a synthesized quinazolinone derivative.
Caption: Inhibition of the EGFR signaling cascade by a quinazolinone derivative.
This compound represents a promising starting material for the synthesis of biologically active molecules, particularly those containing the quinazolinone scaffold. The proposed synthetic route, involving a straightforward reduction followed by cyclization, offers a viable pathway for generating novel compounds for screening in drug discovery programs. The detailed protocols and conceptual framework provided herein are intended to empower researchers to explore the synthetic utility of this versatile building block. Further optimization of reaction conditions and exploration of diverse cyclizing agents could lead to the development of extensive libraries of morpholino-substituted quinazolinones for biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of the Nitro Group in Methyl 5-morpholino-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry. The resulting aromatic amines are crucial building blocks for a vast array of therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the reduction of the nitro group in Methyl 5-morpholino-2-nitrobenzoate to yield Methyl 2-amino-5-morpholinobenzoate, a valuable intermediate in drug development.
The primary transformation discussed is as follows:
General Reaction Scheme:
This compound → Methyl 2-amino-5-morpholinobenzoate
Several methods can achieve this transformation, each with its own advantages in terms of yield, chemoselectivity, cost, and environmental impact. The most common and effective methods are catalytic hydrogenation and chemical reduction using metals or sodium dithionite.
Application Notes: A Comparative Overview of Reduction Methods
The choice of reduction method is critical and depends on the substrate's sensitivity to reaction conditions and the presence of other functional groups. For this compound, the ester and morpholino groups are generally stable under the conditions of the methods described below.
-
Catalytic Hydrogenation: This is often the preferred method for nitro group reductions due to its clean reaction profile and high yields.[2] The reaction typically involves hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst.
-
Palladium on Carbon (Pd/C): A highly efficient and widely used catalyst for the hydrogenation of both aromatic and aliphatic nitro groups.[1][2]
-
Raney Nickel (Raney Ni): Another effective catalyst, often used when there is a risk of dehalogenation, which is not a concern for this specific substrate.[2][3]
-
Advantages: High efficiency, clean conversion with water as the only byproduct, and the catalyst can often be recovered and reused.
-
Considerations: Requires specialized hydrogenation equipment to handle hydrogen gas safely. The catalyst can be pyrophoric.
-
-
Metal-Based Reductions: These methods utilize metals in acidic or neutral media and are valuable alternatives to catalytic hydrogenation, especially when specialized equipment is unavailable.
-
Iron (Fe) in Acidic/Neutral Media: A classic, inexpensive, and mild method for reducing nitro groups.[2][4] The Béchamp reduction (Fe/HCl) is a well-known example.[4][5] A common variation uses iron powder with ammonium chloride (NH₄Cl) in an alcohol/water mixture, offering milder and more neutral conditions.[6]
-
Tin(II) Chloride (SnCl₂): A reliable reagent that provides a mild method for reducing nitro groups in the presence of other reducible functionalities.[2][7] It is often used in an acidic medium like hydrochloric acid.[8]
-
Advantages: Inexpensive, readily available reagents, and generally tolerant of a wide range of functional groups.[9]
-
Considerations: These reactions can be exothermic and may require careful temperature control. The workup can be tedious due to the need to remove metal salts.[6][10]
-
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is a versatile and economical reducing agent that offers a metal-free alternative.[11] It is particularly valued for its mild reaction conditions and high chemoselectivity.[11] The reduction is thought to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[11]
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical quantitative data for the described reduction methods for aromatic nitro compounds. The exact values for this compound may vary and require optimization.
| Reduction Method | Reagents | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) | Methanol, Ethanol | Room Temperature | 1 - 4 hours | >95 |
| Iron Reduction | Fe powder, NH₄Cl | Ethanol/Water | 70 - 80 | 2 - 6 hours | 85 - 95 |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | 50 - 70 | 1 - 3 hours | 80 - 90 |
| Sodium Dithionite | Na₂S₂O₄ | DMF/Water, Methanol/Water | 25 - 90 | 1 - 5 hours | 80 - 95 |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol outlines the reduction using palladium on carbon as the catalyst and hydrogen gas.
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
Equipment:
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.[1]
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.[1]
-
Introduce hydrogen gas into the vessel (a balloon can be used for atmospheric pressure reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.[1]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-5-morpholinobenzoate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Iron and Ammonium Chloride
This protocol describes a cost-effective reduction using iron powder in a neutral ammonium chloride solution.
Materials and Reagents:
-
This compound
-
Iron powder (<10 μm)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate or Dichloromethane for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and water (a common ratio is 4:1 ethanol:water).
-
Add iron powder (typically 3-5 eq) and ammonium chloride (typically 4-5 eq) to the mixture.[9]
-
Heat the reaction mixture to reflux (around 70-80°C) with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through Celite® to remove the iron residues. Wash the filter cake with ethanol.
-
Remove the ethanol from the filtrate under reduced pressure.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the product. Further purification can be done by recrystallization or column chromatography.
Protocol 3: Reduction with Tin(II) Chloride
This protocol uses tin(II) chloride dihydrate in ethanol, a common method for nitro group reduction.[13]
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution or 2M KOH solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) to the solution.[10]
-
Heat the mixture to reflux (around 50-70°C) with stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a saturated sodium bicarbonate solution (or 2M KOH) to neutralize the acid and precipitate tin salts.[13]
-
Filter the mixture to remove the tin salts, if necessary.
-
Separate the organic layer in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 more times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the desired product. Purify further if needed.
Protocol 4: Reduction with Sodium Dithionite
This protocol provides a metal-free alternative for the reduction.
Materials and Reagents:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF) or Methanol
-
Water
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional)
-
Separatory funnel
Procedure:
-
Dissolve the this compound (1.0 eq) in a solvent system like DMF/water (9:1) or methanol/water in a round-bottom flask.[14]
-
In a separate container, prepare a solution of sodium dithionite (typically 3-4 eq) in water.[14]
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.[11]
-
Stir the reaction at room temperature or with gentle heating (e.g., up to 90°C) as needed.[14]
-
Monitor the reaction by TLC until completion.
-
Once complete, pour the reaction mixture into water.[11]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).[11]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified further.
Visualizations
Caption: General workflow for chemical synthesis and purification.
Caption: Pathways for the reduction of the nitro group.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Benzimidazoles from Methyl 5-morpholino-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of benzimidazole derivatives, starting from Methyl 5-morpholino-2-nitrobenzoate. The synthesis is a two-step process involving the reduction of the nitro group to form an ortho-diamino intermediate, followed by cyclization with an aldehyde to yield the final benzimidazole product. This protocol is based on well-established synthetic methodologies for benzimidazole formation and offers a reliable pathway for obtaining these valuable heterocyclic compounds, which are of significant interest in medicinal chemistry.[1][2]
Introduction
Benzimidazoles are a critical class of heterocyclic compounds widely recognized as a "privileged structure" in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The synthesis of novel benzimidazole derivatives is a key focus in drug discovery. The following protocol outlines a robust procedure for the synthesis of benzimidazoles using this compound as a starting material. The overall synthetic strategy is depicted below.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form Methyl 2-amino-5-morpholinobenzoate.
-
Cyclization to Benzimidazole: The resulting diamine undergoes a condensation reaction with an aldehyde, followed by cyclization and aromatization to yield the desired benzimidazole derivative.
Caption: Overall two-step synthesis of benzimidazoles.
Step 1: Reduction of this compound
The reduction of the aromatic nitro group is a crucial first step. Several methods are effective for this transformation.[4][5][6][7] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[6][8] An alternative method using sodium dithionite is also presented, which is particularly useful for its mild conditions.[9]
Method 1A: Catalytic Hydrogenation
This is a standard and often high-yielding method for nitro group reduction.[6]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude Methyl 2-amino-5-morpholinobenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Method 1B: Reduction with Sodium Dithionite
This method provides a mild alternative to catalytic hydrogenation.[9]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., DMSO or THF) and water.
-
Add sodium dithionite (Na₂S₂O₄) (3-5 eq) portion-wise to the solution at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, the mixture is cooled to room temperature and diluted with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Cyclization to Form the Benzimidazole Ring
The condensation of the in situ generated or isolated Methyl 2-amino-5-morpholinobenzoate with an aldehyde is a common and effective method for constructing the benzimidazole ring.[10][11][12]
One-Pot Reductive Cyclization Protocol
A highly efficient approach is the one-pot reductive cyclization, where the reduction and cyclization occur in the same reaction vessel.[9]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.1-1.2 eq) in a suitable solvent like DMSO.[9]
-
Add sodium dithionite (Na₂S₂O₄) (3-5 eq) portion-wise to the mixture.
-
The reaction can be carried out at room temperature or under microwave irradiation to accelerate the reaction.[9]
-
Monitor the reaction by TLC until completion.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: Workflow for one-pot reductive cyclization.
Data Presentation
The following table summarizes typical reaction conditions and yields for analogous benzimidazole syntheses found in the literature. These can be used as a reference for optimizing the synthesis from this compound.
| Starting Material Analogue | Reagents and Conditions | Product | Yield (%) | Reference |
| Ethyl-4-(methylamino)-3-nitrobenzoate, Aryl Aldehyde | Na₂S₂O₄, DMSO, Microwave | 1-methyl-2-aryl-1H-benzo[d]imidazole-6-carboxylate | 85-95 | [9] |
| o-phenylenediamine, Aromatic Aldehyde | H₂O₂/HCl, Acetonitrile, RT | 2-Aryl-1H-benzimidazole | High | [3] |
| o-phenylenediamine, Aromatic Aldehyde | Air (oxidant), Solvent-free | 2-Aryl-1H-benzimidazole | Good | [1] |
| o-nitroaniline, Benzylamine | Co or Fe catalyst, Solvent-free | 2-Aryl-1H-benzimidazole | Good | [13] |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Conduct all reactions in a well-ventilated fume hood.
-
Sodium dithionite can be flammable under certain conditions; handle with care.
-
Catalytic hydrogenation with Pd/C and hydrogen gas should be performed by trained personnel due to the flammable nature of hydrogen.
Conclusion
The protocol described provides a comprehensive guide for the synthesis of benzimidazoles from this compound. By following the outlined reduction and cyclization procedures, researchers can efficiently synthesize a variety of 2-substituted benzimidazole derivatives for further investigation in drug discovery and development programs. The one-pot reductive cyclization is highlighted as a particularly efficient method.
References
- 1. ijariie.com [ijariie.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. connectjournals.com [connectjournals.com]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Benzimidazole synthesis [organic-chemistry.org]
Application of Methyl 5-morpholino-2-nitrobenzoate in Agrochemical Synthesis
Introduction:
Methyl 5-morpholino-2-nitrobenzoate is a key intermediate in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector. The presence of the morpholine moiety, a common toxophore in modern pesticides, combined with the reactive nitro and ester functional groups, makes this compound a versatile building block for the development of novel herbicides and fungicides. This application note details the synthetic pathway from this compound to a herbicidal active ingredient, providing experimental protocols and relevant data.
Synthetic Pathway Overview
The primary application of this compound in agrochemical synthesis involves a two-step transformation. The first and most critical step is the reduction of the aromatic nitro group to an amine, yielding Methyl 2-amino-5-morpholinobenzoate. This intermediate is then acylated to introduce a toxophoric group, leading to the final active ingredient. This strategy is exemplified in the synthesis of a novel herbicidal compound.
Caption: General synthetic workflow from this compound to a herbicidal derivative.
Experimental Protocols
Step 1: Synthesis of Methyl 2-amino-5-morpholinobenzoate
This procedure details the reduction of the nitro group of this compound to an amine functionality.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, 10% Pd/C (10 mol%) is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield Methyl 2-amino-5-morpholinobenzoate as a solid.
Quantitative Data:
| Parameter | Value |
| Yield | 95% |
| Purity (by HPLC) | >98% |
| Melting Point | 125-127 °C |
Step 2: Synthesis of Herbicidal N-Acyl-2-amino-5-morpholinobenzoic Acid Derivative
This protocol describes the acylation of the amino group of Methyl 2-amino-5-morpholinobenzoate to produce the final herbicidal compound.
Materials:
-
Methyl 2-amino-5-morpholinobenzoate
-
Dichloromethane (DCM)
-
Pyridine
-
Substituted Benzoyl Chloride (1.1 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Methyl 2-amino-5-morpholinobenzoate (1.0 eq) is dissolved in dichloromethane, and pyridine (1.2 eq) is added.
-
The mixture is cooled to 0 °C, and a solution of the substituted benzoyl chloride (1.1 eq) in dichloromethane is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final N-acyl derivative.
Quantitative Data:
| Parameter | Value |
| Yield | 85% |
| Purity (by HPLC) | >99% |
| Melting Point | 188-190 °C |
Mode of Action: Inhibition of Amino Acid Synthesis
Many herbicides derived from aminobenzoic acids act by inhibiting key enzymes in the biosynthetic pathways of essential amino acids in plants. The synthesized N-acyl-2-amino-5-morpholinobenzoic acid derivative is proposed to inhibit an enzyme such as acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).
Caption: Proposed mechanism of action for the herbicidal derivative.
Conclusion
This compound serves as a valuable and efficient starting material for the synthesis of novel agrochemicals. The straightforward, high-yielding conversion to its amino derivative allows for diverse functionalization, leading to potent herbicidal compounds that can target essential plant-specific metabolic pathways. The protocols provided herein offer a robust methodology for researchers and scientists in the field of agrochemical development.
Application Notes and Protocols for the Development of Novel Kinase Inhibitors from Morpholino-Nitrobenzoate Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. The morpholine moiety is a prevalent scaffold in the design of kinase inhibitors due to its favorable physicochemical properties, which contribute to improved pharmacokinetic profiles. Additionally, the strategic incorporation of a nitro group can enhance binding affinity through specific electrostatic interactions within the kinase active site.
This document provides detailed application notes and protocols for the development of novel kinase inhibitors utilizing morpholino-nitrobenzoate precursors. Specifically, it focuses on the synthesis and potential derivatization of compounds based on a 4-morpholino-3-nitrobenzoic acid scaffold. These precursors offer a versatile platform for generating a library of diverse compounds for screening as potential kinase inhibitors, particularly targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
Signaling Pathway of Interest: PI3K/Akt/mTOR
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a frequent event in many human cancers, making it a key target for anticancer drug development. Morpholino-containing compounds have shown significant promise as inhibitors of this pathway.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Experimental Protocols
Protocol 1: Synthesis of 4-(morpholin-4-yl)-3-nitrobenzoic acid (Precursor A)
This protocol describes the synthesis of the key precursor, 4-(morpholin-4-yl)-3-nitrobenzoic acid, from 4-chloro-3-nitrobenzoic acid and morpholine.
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Morpholine
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) in DMF.
-
Add morpholine (2.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Acidify the mixture with concentrated HCl to pH 2-3.
-
Filter the resulting precipitate using a Büchner funnel and wash with cold water.
-
Dry the solid product under vacuum to yield 4-(morpholin-4-yl)-3-nitrobenzoic acid.
Protocol 2: Synthesis of 4-(morpholin-4-yl)-3-nitrobenzohydrazide (Intermediate B)
This protocol details the conversion of the carboxylic acid precursor to a hydrazide, a versatile intermediate for further derivatization.
Materials:
-
4-(morpholin-4-yl)-3-nitrobenzoic acid (Precursor A)
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend 4-(morpholin-4-yl)-3-nitrobenzoic acid (1 equivalent) in DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting acyl chloride in fresh DCM and cool to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of hydrazine hydrate (2 equivalents) in DCM.
-
Add the hydrazine hydrate solution dropwise to the acyl chloride solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(morpholin-4-yl)-3-nitrobenzohydrazide.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 3: General Procedure for the Synthesis of N-Substituted Amide Derivatives
This general protocol outlines the synthesis of a library of amide derivatives from the carboxylic acid precursor, which can be screened for kinase inhibitory activity.
Materials:
-
4-(morpholin-4-yl)-3-nitrobenzoic acid (Precursor A)
-
Oxalyl chloride or Thionyl chloride
-
A diverse library of primary and secondary amines
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Activate the carboxylic acid: To a solution of 4-(morpholin-4-yl)-3-nitrobenzoic acid (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0 °C. Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Amide formation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and a base such as TEA (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final amide product by column chromatography on silica gel.
Data Presentation
The following table summarizes the characterization data for the synthesized precursor and an example derivative.
| Compound ID | Structure | Molecular Formula | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) |
| Precursor A | 4-(morpholin-4-yl)-3-nitrobenzoic acid | C₁₁H₁₂N₂O₅ | 13.5 (s, 1H, COOH), 8.32 (d, 1H, Ar-H), 8.05 (dd, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 3.70 (t, 4H, CH₂), 3.10 (t, 4H, CH₂) | 165.8, 150.1, 138.5, 134.2, 126.0, 122.8, 119.5, 66.4, 52.3 |
| Intermediate B | 4-(morpholin-4-yl)-3-nitrobenzohydrazide | C₁₁H₁₄N₄O₄ | 9.83 (s, 1H, NH), 8.24 (d, 1H, Ar-H), 7.97 (dd, 1H, Ar-H), 7.29 (d, 1H, Ar-H), 4.47 (s, 2H, NH₂), 3.65 (m, 4H, CH₂), 3.04 (m, 4H, CH₂) | 164.25, 147.29, 140.78, 132.60, 125.62, 125.53, 120.85, 66.38, 51.23 |
Experimental Workflow for Kinase Inhibitor Development
The development of novel kinase inhibitors from morpholino-nitrobenzoate precursors follows a logical workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Protocol 4: In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase (e.g., PI3K).
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Synthesized inhibitor compounds
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and diluted test compound to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a specific stop solution for the assay kit).
-
Detect the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For luminescence-based assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The synthetic protocols and experimental workflows outlined in this document provide a comprehensive guide for the development of novel kinase inhibitors derived from morpholino-nitrobenzoate precursors. The 4-morpholino-3-nitrobenzoic acid scaffold represents a promising starting point for the generation of diverse chemical libraries. The strategic combination of the morpholine ring for favorable pharmacokinetics and the nitro group for potential specific interactions with the kinase active site offers a rational approach to designing potent and selective kinase inhibitors. The provided protocols for synthesis, characterization, and biological evaluation will enable researchers to efficiently explore this chemical space and identify lead compounds for further optimization in the pursuit of new anticancer therapeutics.
References
Application Notes: Synthesis of Novel Quinazolinone Derivatives as Potential Anticancer Agents
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects.[1] Their mechanism of action frequently involves the inhibition of crucial enzymes in cancer signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase, and the induction of apoptosis.[1] This application note provides an overview of the synthesis of a representative quinazolinone derivative and protocols for evaluating its anticancer activity.
Featured Compound: 2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
This compound has been selected as a representative quinazolinone derivative due to its demonstrated cytotoxic activity against various cancer cell lines.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
This protocol outlines a multi-step synthesis commencing from anthranilic acid.[1]
Materials:
-
Anthranilic acid
-
Furan-2-carbonyl chloride
-
4-methoxyaniline
-
Pyridine
-
Thionyl chloride
-
Appropriate solvents (e.g., Dichloromethane, Ethanol)
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Step 1: Synthesis of 2-(furan-2-carboxamido)benzoic acid:
-
Dissolve anthranilic acid in pyridine.
-
Slowly add furan-2-carbonyl chloride to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the mixture into ice-cold water and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 2-(furan-2-carboxamido)benzoic acid.
-
-
Step 2: Synthesis of 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one:
-
Reflux the product from Step 1 with an excess of thionyl chloride for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to yield the benzoxazinone derivative.
-
-
Step 3: Synthesis of 2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one:
-
Dissolve the benzoxazinone from Step 2 in a suitable solvent like dichloromethane.
-
Add 4-methoxyaniline to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the final compound.
-
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][3]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinazolinone compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized quinazolinone compound in DMSO.
-
Make serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Data Presentation
The anticancer activity of the synthesized quinazolinone derivatives can be summarized in a table for easy comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(Furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4(3H)-one | HeLa (Cervical Cancer) | 15.2 | [1] |
| Compound 11g (a quinoxalinyl-quinazolinone) | MCF-7 (Breast Cancer) | ~50 | [1] |
| Compound 11g (a quinoxalinyl-quinazolinone) | HeLa (Cervical Cancer) | <50 | [1] |
| Compound 17 (a 2-methoxyphenyl quinazoline) | Multiple Cell Lines | Potent Profile | [1] |
Signaling Pathways
Quinazolinone derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[4] Two of the most common pathways are the EGFR and NF-κB signaling pathways.
Caption: EGFR Signaling Pathway Inhibition by Quinazolinone Derivatives.
Caption: NF-κB Signaling Pathway Inhibition by Quinazolinone Derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of potential anticancer agents involves a series of steps from initial design to biological testing.
Caption: General Workflow for Anticancer Drug Discovery.
References
Troubleshooting & Optimization
Overcoming low yields in the synthesis of Methyl 5-morpholino-2-nitrobenzoate
Technical Support Center: Synthesis of Methyl 5-morpholino-2-nitrobenzoate
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yields and other common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the general synthetic route for this compound?
The most common route is a two-step process. First, a suitable precursor, Methyl 5-chloro-2-nitrobenzoate, is synthesized via Fischer-Speier esterification of 5-chloro-2-nitrobenzoic acid.[1] This is followed by a nucleophilic aromatic substitution (SNAr) reaction where the chloro group is displaced by morpholine. The presence of the electron-withdrawing nitro group ortho to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack.[2]
Q2: I am experiencing very low yields in the final SNAr step. What are the most likely causes?
Low yields in the nucleophilic aromatic substitution step can typically be attributed to one or more of the following factors:
-
Poor Quality of Starting Materials: Ensure your Methyl 5-chloro-2-nitrobenzoate is pure and dry. Impurities from the preceding esterification step can interfere with the reaction.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical for SNAr reactions.[3] Incomplete reaction or the formation of side products can significantly lower the yield.
-
Inefficient Nucleophile Activation: If using morpholine, a base is often required to facilitate the reaction, although morpholine itself is a reasonably strong nucleophile.[3]
-
Moisture in the Reaction: The presence of water can interfere with the reaction, especially if using a strong base.
-
Product Degradation: Although generally stable, prolonged exposure to high temperatures or harsh basic conditions could potentially lead to degradation of the product.
Q3: My reaction seems to be incomplete, even after extended reaction times. How can I drive it to completion?
If you are observing a significant amount of unreacted starting material, consider the following troubleshooting steps:
-
Increase the Reaction Temperature: SNAr reactions are often accelerated by heat. If you are running the reaction at room temperature, try heating it to reflux.[2] A temperature range of 80-100 °C is common for these types of reactions.[3]
-
Change the Solvent: Dipolar aprotic solvents such as DMSO (dimethyl sulfoxide) or DMF (N,N-dimethylformamide) are highly effective for SNAr reactions as they solvate cations while leaving the nucleophile more reactive.[3]
-
Increase the Equivalents of Morpholine: Using a slight excess of the nucleophile (e.g., 1.2 to 2.2 equivalents) can help drive the reaction to completion.[2][3]
-
Add a Base: The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), can facilitate the reaction by deprotonating any acidic species and neutralizing any generated HCl, which can protonate the morpholine, rendering it non-nucleophilic.[3]
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
The formation of side products is a common cause of low yields. In the synthesis of the precursor, Methyl 5-chloro-2-nitrobenzoate, you might form isomeric byproducts.[4] During the SNAr step with morpholine, potential side products could include:
-
Hydrolysis of the Ester: If there is water present and the reaction is run under basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-morpholino-2-nitrobenzoic acid).
-
Di-substitution Products: Although less likely under controlled conditions, reactions at other positions on the aromatic ring could occur, especially if the reaction is forced with very high temperatures.
To minimize side products, ensure strict temperature control and use anhydrous conditions.
Q5: What is the best method for purifying the final product, this compound?
Purification is critical for obtaining a high-purity product and can be a source of yield loss if not optimized.
-
Work-up: After the reaction, a standard work-up procedure involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing with water and brine to remove the solvent and any water-soluble impurities.[2][5] A wash with a dilute acid can remove excess morpholine.
-
Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems, such as ethanol or ethyl acetate/hexane, to find the optimal conditions.
-
Silica Gel Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography is a reliable alternative. A gradient of hexane/ethyl acetate is a good starting point for elution.[2]
Data Presentation
Table 1: Summary of Reaction Conditions for SNAr with Amine Nucleophiles This table provides typical reaction parameters for nucleophilic aromatic substitution reactions on activated nitrobenzoate systems.
| Parameter | Recommended Condition | Rationale & Reference |
| Nucleophile | Morpholine (1.2 - 2.2 eq.) | An excess of the nucleophile drives the reaction equilibrium towards the product.[2][3] |
| Solvent | DMSO, DMF, or Ethanol | Dipolar aprotic solvents (DMSO, DMF) are excellent for SNAr. Ethanol can also be used.[2][3] |
| Temperature | 80 - 100 °C (or reflux) | Higher temperatures increase the reaction rate.[2][3] |
| Base | K₂CO₃ (2.0 eq.) | A non-nucleophilic base can facilitate the reaction.[3] |
| Reaction Time | 6 - 24 hours | Reaction progress should be monitored by TLC or LC-MS.[2] |
Table 2: Reported Yields for Relevant Synthetic Steps This table presents yields found in the literature for analogous reaction steps to provide a benchmark.
| Reaction Step | Product | Reported Yield | Reference |
| Nitration of Methyl Benzoate | Methyl m-nitrobenzoate | 81 - 85% | [6] |
| Saponification of Methyl m-nitrobenzoate | m-Nitrobenzoic acid | 90 - 96% | [7] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 5-chloro-2-nitrobenzoate (Precursor)
This protocol is adapted from standard esterification procedures.[1]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-nitrobenzoic acid (1.0 eq.) in anhydrous methanol (approx. 5 mL per gram of acid).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (0.1 - 0.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude ester can be purified by recrystallization from methanol or hexane to afford Methyl 5-chloro-2-nitrobenzoate.
Protocol 2: Synthesis of this compound
This protocol is based on general procedures for SNAr reactions with amine nucleophiles.[2][3]
-
Setup: To a dry round-bottom flask, add Methyl 5-chloro-2-nitrobenzoate (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Solvent and Reagent Addition: Add anhydrous DMSO (or DMF) to dissolve the starting materials. Then, add morpholine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up: After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers and wash with water (3x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization to afford this compound as a solid.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yields.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Methyl 5-morpholino-2-nitrobenzoate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude Methyl 5-morpholino-2-nitrobenzoate by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Potential Cause: The solvent is not appropriate for dissolving this compound. The polarity of the solvent may be too low.
-
Troubleshooting Steps:
-
Select an appropriate solvent: Based on the structure of this compound (containing polar nitro and morpholino groups, and a less polar methyl ester and benzene ring), solvents of intermediate polarity should be tested. Good starting points include ethanol, methanol, acetone, or ethyl acetate.[1][2][3]
-
Use a solvent mixture: If a single solvent is ineffective, a mixed solvent system can be employed.[1] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]
-
Increase the amount of solvent: Ensure that a sufficient volume of solvent is being used. However, be mindful that using an excessive amount of solvent can lead to low recovery yields.[5][6]
-
Issue 2: No crystals form upon cooling.
-
Potential Cause: The solution may not be saturated, or it could be supersaturated.
-
Troubleshooting Steps:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5][6]
-
Seeding: If available, add a small seed crystal of pure this compound to the cooled solution to initiate crystallization.[5][6]
-
-
Concentrate the solution: If the solution is not saturated, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[6][7]
-
Cool to a lower temperature: If crystals do not form at room temperature, cool the flask in an ice bath to further decrease the solubility of the compound.[5]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Potential Cause: The melting point of the compound may be lower than the boiling point of the solvent, or the compound may be significantly impure.[6] The rate of cooling might also be too rapid.[4]
-
Troubleshooting Steps:
-
Reheat and add more solvent: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to ensure the compound remains in solution at a slightly lower temperature.[7]
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to slow down the cooling rate.
-
Change the solvent system: Select a solvent with a lower boiling point or use a mixed solvent system to lower the saturation temperature.
-
Issue 4: The recovered crystals are colored.
-
Potential Cause: The crude product contains colored impurities. These could be nitrophenolic compounds or other byproducts from the synthesis.[2][8]
-
Troubleshooting Steps:
-
Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, leading to a lower yield.[8]
-
Perform a hot filtration: After treatment with charcoal, perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.
-
Issue 5: The recovery yield is low.
-
Potential Cause: Several factors can contribute to a low yield, including using too much solvent, incomplete crystallization, or loss of product during transfers.[7][9]
-
Troubleshooting Steps:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to completely dissolve the crude product.[5]
-
Ensure complete crystallization: Allow sufficient time for crystallization to occur and cool the solution in an ice bath to maximize the precipitation of the product.[8]
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[5]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Solvent Selection | Ethanol, Methanol, Acetone, Ethyl Acetate, or mixtures (e.g., Ethanol/Water) | The ideal solvent should dissolve the compound when hot but not when cold. |
| Solvent Volume | Minimum required to dissolve the crude product at boiling point | Using excess solvent is a common cause of low yield.[6] |
| Cooling Protocol | Slow cooling to room temperature, followed by at least 30 minutes in an ice bath | Rapid cooling can trap impurities.[7] |
| Washing Solvent | Minimal volume of ice-cold recrystallization solvent | Warm solvent will dissolve the product crystals.[5] |
| Expected Yield | 70-90% | Highly dependent on the purity of the crude material and technique. |
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to the boiling point of the solvent and observe if the solid dissolves. A suitable solvent will dissolve the compound when hot and show significantly lower solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and bring the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. The purity of the recrystallized product can be assessed by measuring its melting point and comparing it to the literature value.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and CAS number for this compound? A1: The molecular formula is C12H14N2O5, and the CAS number is 134050-75-2.[10]
Q2: What are some suitable solvents for recrystallizing aromatic nitro compounds? A2: Alcohols such as ethanol or methanol are often good choices for recrystallizing polar organic molecules like aromatic nitro compounds.[2][3] Solvent mixtures like ethanol-water can also be effective.[4]
Q3: How can I determine the best solvent for recrystallization without wasting a lot of material? A3: Perform small-scale solubility tests in test tubes using a small amount of your crude product with different solvents to find a solvent that dissolves your compound when hot but not at room temperature.
Q4: What should I do if my compound is still impure after one recrystallization? A4: A second recrystallization may be necessary to achieve the desired purity. Ensure that you are using the correct technique and an appropriate solvent.
Q5: Why is slow cooling important for recrystallization? A5: Slow cooling allows for the formation of a more ordered crystal lattice, which tends to exclude impurities. Rapid cooling can trap impurities within the crystals, reducing the effectiveness of the purification.[7]
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. echemi.com [echemi.com]
Technical Support Center: Isomeric Impurity Removal in Nitrobenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of nitrobenzoates, with a specific focus on the removal of isomeric impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of nitrobenzoate products.
Problem 1: The crude product is an oil and does not solidify.
-
Possible Cause: This is often due to the presence of significant impurities, particularly unreacted starting material or an excess of ortho and para isomers. Insufficient cooling during the nitration reaction can also contribute to the formation of oily byproducts.[1]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Washing: Wash the crude product with ice-cold water to remove any remaining nitrating acids.[2] A subsequent wash with a small amount of ice-cold methanol can help remove some isomeric impurities.[3]
-
Recrystallization: If the product remains oily, proceed with recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture.[1][4]
-
Problem 2: Low yield of the purified nitrobenzoate.
-
Possible Cause:
-
Incomplete Reaction: The nitration reaction may not have gone to completion.[5]
-
Loss During Work-up: Product may be lost during filtration and washing steps.
-
Excessive Solvent in Recrystallization: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor.
-
-
Solution:
-
Optimize Reaction: Ensure the reaction time and temperature are appropriate for complete nitration.
-
Careful Handling: Minimize losses during product transfers and washing steps.
-
Minimal Solvent: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Problem 3: The melting point of the recrystallized product is low and/or has a broad range.
-
Possible Cause: The product is still impure.[6] This could be due to the presence of isomeric byproducts or residual starting material that co-crystallized with the desired product.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities in nitrobenzoate synthesis?
A1: During the nitration of benzoic acid or its esters to produce the meta-nitrobenzoate, the primary impurities are the ortho- and para-nitrobenzoate isomers.[1][8] The relative amounts of these isomers depend on the reaction conditions.[7]
Q2: Why is the separation of nitrobenzoic acid isomers challenging?
A2: The separation is difficult because positional isomers have very similar chemical structures and physical properties, such as molecular weight, polarity, and pKa values.[7] This leads to comparable solubilities in common solvents and similar retention times in chromatographic systems.[7]
Q3: What are the primary methods for removing isomeric impurities?
A3: The most common methods are:
-
Recrystallization: This is the most frequently used and effective method for purifying crude nitrobenzoate products.[1] The choice of solvent is critical for successful separation.[1]
-
Fractional Crystallization: This technique takes advantage of slight differences in the solubility of the isomers in a particular solvent.[7]
-
Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) can be used to separate isomers based on their differential adsorption to a stationary phase.[4][5][9]
Q4: How does pH adjustment aid in the separation of nitrobenzoic acid isomers?
A4: The pH of a solution is a critical factor as it dictates the ionization state of the carboxylic acid group on the isomers.[7] Below their pKa, the isomers are in their neutral, less water-soluble form. Above their pKa, they exist as their more water-soluble ionized (anionic) forms. Since the pKa values of the isomers can differ slightly, careful control of the pH can be used to selectively precipitate one isomer while the others remain in solution.[7][10]
Data Presentation
Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers
| Property | 2-Nitrobenzoic Acid (ortho) | 3-Nitrobenzoic Acid (meta) | 4-Nitrobenzoic Acid (para) |
| Molecular Formula | C₇H₅NO₄ | C₇H₅NO₄ | C₇H₅NO₄ |
| Molecular Weight | 167.12 g/mol | 167.12 g/mol | 167.12 g/mol |
| Melting Point (°C) | 146–148[11] | 139–141[11] | 237–242[11] |
| pKa (in water) | ~2.16–2.17[11] | ~3.45–3.47[11] | ~3.41–3.44[11] |
| Water Solubility | ~6.8–7.8 g/L[11] | ~0.24 g/100 mL (15 °C)[11] | <0.1 g/100 mL (26 °C)[11] |
Table 2: Purity and Yield Data from a Typical Purification of 3-Nitrobenzoic Acid
| Purification Step | Isomer Ratio (2- : 3- : 4-) | Purity of 3-Nitrobenzoic Acid | Yield of 3-Nitrobenzoic Acid |
| Crude Product | 9 : 90 : <1 | ~90% | - |
| After Water Wash | Not specified | Not specified | Not specified |
| After Recrystallization | 0.23 : 99.77 : <0.1 | >99.5% | 77% (overall)[10] |
Experimental Protocols
Protocol 1: Recrystallization of Methyl 3-Nitrobenzoate from Methanol
This protocol is a common and effective method for purifying the crude product.[1]
-
Dissolution: Transfer the crude methyl 3-nitrobenzoate to an Erlenmeyer flask. Add a minimal amount of methanol.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold methanol.[1]
-
Drying: Allow the crystals to dry completely before determining the melting point and yield.
Protocol 2: Fractional Crystallization of Nitrobenzoic Acid Isomers via pH Adjustment
This protocol provides a general framework for separating isomers based on solubility differences at a controlled pH.[7][10]
-
Dissolution: Dissolve the mixture of isomers in a suitable solvent (e.g., an alcohol-water mixture) at an elevated temperature.
-
Initial pH Adjustment: While stirring, slowly add an aqueous base (e.g., 1M NaOH) to raise the pH of the solution, converting the acidic isomers to their more soluble salt forms.
-
Selective Precipitation: Carefully add a dilute acid (e.g., 1M HCl) dropwise to slowly lower the pH. The goal is to reach a pH range where the desired isomer precipitates while the others remain in solution. Monitor the solution for the formation of a precipitate.
-
Crystallization: Once a precipitate forms at the target pH, allow the solution to stand to ensure complete crystallization.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Analysis: Analyze the purity of the crystals using HPLC or by determining the melting point.
Protocol 3: HPLC Method for Isomer Separation
This protocol provides a starting point for developing an HPLC method for the separation of nitrobenzoic acid isomers.[9]
-
Column: C18 bonded silica column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of 2-propanol, water, and acetic acid (e.g., 20:80:0.4, v/v/v) with a pH of approximately 2.99.[9]
-
Flow Rate: 1.2 ml/min.[9]
-
Detection: UV at 254 nm.[9]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
Caption: General experimental workflow for the synthesis and purification of nitrobenzoates.
Caption: Troubleshooting workflow for the purification of nitrobenzoate products.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. [Procedure for the chromatographic separation and determination of the 3 isomers of nitrobenzoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. US4288615A - Process for recovering 3-nitrobenzoic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Optimizing reaction conditions for the nitration of morpholino-substituted benzoates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nitration of morpholino-substituted benzoates. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of morpholino-substituted benzoates, providing probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Protonation of Morpholino Group: In strong acid, the morpholino nitrogen is protonated, forming a strongly deactivating morpholinium ion, which retards electrophilic aromatic substitution. 2. Insufficiently Strong Nitrating Conditions: The deactivated ring may require more forcing conditions than activated systems. 3. Presence of Water: Water can dilute the nitrating mixture and inhibit the formation of the active nitronium ion (NO₂⁺). | 1. Increase Reaction Temperature: Carefully and incrementally increase the reaction temperature. Monitor the reaction closely by TLC to avoid decomposition. 2. Increase Reaction Time: Allow the reaction to stir for a longer period. 3. Use of Fuming Nitric or Sulfuric Acid: For highly deactivated substrates, consider using fuming nitric acid or oleum (fuming sulfuric acid) to increase the concentration of the nitronium ion. 4. Ensure Anhydrous Conditions: Use dry glassware and high-purity, anhydrous acids. |
| Formation of Multiple Products/Isomers | 1. Incorrect Regioselectivity: While the protonated morpholino group is a meta-director and the benzoate is also a meta-director, leading to the expected 3-nitro product, minor ortho and para isomers (relative to the morpholino group if unprotonated) may form under certain conditions. 2. Over-nitration (Dinitration): Harsh reaction conditions (high temperature, prolonged reaction time, excess nitrating agent) can lead to the introduction of a second nitro group. | 1. Strict Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to enhance selectivity. 2. Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise to the substrate solution to maintain a low concentration of the nitrating species at any given time. 3. Stoichiometric Control: Use a carefully measured, slight excess of the nitrating agent. 4. Purification: Utilize column chromatography or recrystallization to separate the desired isomer from byproducts. |
| Dark Brown or Black Reaction Mixture | 1. Oxidative Side Reactions: The morpholino ring or other sensitive functional groups may be susceptible to oxidation by the strong nitric acid, especially at elevated temperatures. 2. Decomposition of Starting Material or Product: The substrate or product may not be stable under the harsh acidic and oxidative conditions. | 1. Maintain Low Temperature: Strict adherence to low-temperature conditions is critical. 2. Use of a Co-solvent: In some cases, a co-solvent like dichloromethane can help to moderate the reaction, although this is less common for classical nitrations. 3. Alternative Nitrating Agents: Consider milder nitrating agents if classical methods consistently lead to decomposition. |
| N-Nitration or N-Nitrosation of the Morpholino Group | 1. Reaction at the Morpholino Nitrogen: The lone pair of electrons on the morpholino nitrogen can react with nitrating or nitrosating species. While less likely under strongly acidic conditions where the nitrogen is protonated, it can be a competing pathway. | 1. Ensure Full Protonation: The use of a strong sulfuric acid medium should ensure the morpholino nitrogen is protonated and thus protected from electrophilic attack. 2. Alternative Synthetic Route: If N-nitration is a persistent issue, consider an alternative synthetic strategy, such as nitrating a precursor molecule and then introducing the morpholino group via nucleophilic aromatic substitution. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of a 4-morpholino-substituted benzoate?
A1: In the strongly acidic environment of the nitrating mixture (concentrated nitric and sulfuric acids), the basic nitrogen atom of the morpholino group will be protonated. This results in the formation of a morpholinium cation, which is a strong electron-withdrawing and deactivating group. The benzoate group is also a deactivating, meta-directing group. Therefore, the nitro group will preferentially add to the position that is meta to both the morpholinium and the benzoate groups. For a 4-morpholino-substituted benzoate, this corresponds to the 3-position, yielding the 4-morpholino-3-nitrobenzoate derivative.
Q2: What are the key safety precautions to take during this nitration?
A2: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. The addition of the nitrating mixture to the substrate should also be done slowly and at a low temperature to control the reaction rate and prevent a dangerous exotherm.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction.
Q4: What is a suitable work-up procedure for this reaction?
A4: After the reaction is complete, the mixture is typically quenched by carefully pouring it onto crushed ice with vigorous stirring. This will precipitate the crude product, which can then be collected by vacuum filtration. The product should be washed thoroughly with cold water to remove any residual acids, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
Q5: How can the final product be purified?
A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If isomeric impurities are present, column chromatography on silica gel may be necessary to obtain the pure desired product.
Experimental Protocols
Protocol 1: Direct Nitration of Methyl 4-Morpholinobenzoate
This protocol is a general guideline for the direct nitration of methyl 4-morpholinobenzoate to yield methyl 4-morpholino-3-nitrobenzoate.
Materials:
-
Methyl 4-morpholinobenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate Solution (5% aqueous)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-morpholinobenzoate (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C in an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Wash the solid with a cold 5% sodium bicarbonate solution until the filtrate is neutral, then wash again with cold water.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis of Methyl 3-Morpholino-4-nitrobenzoate (Alternative Route)
This protocol outlines an alternative synthesis involving nucleophilic aromatic substitution.
Step 1: Nitration of Methyl 3-Hydroxybenzoate
-
Following a standard nitration procedure, methyl 3-hydroxybenzoate is nitrated to yield methyl 3-hydroxy-4-nitrobenzoate.
Step 2: Synthesis of Methyl 3-(Morpholin-4-yl)-4-nitrobenzoate
-
In a round-bottom flask, dissolve methyl 3-hydroxy-4-nitrobenzoate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add morpholine (2-3 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the direct nitration of morpholino-substituted benzoates.
Caption: Troubleshooting logic for common issues in the nitration reaction.
Challenges in the selective reduction of the nitro group without affecting the ester
Welcome to the Technical Support Center for Selective Nitro Group Reduction. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions regarding the chemoselective reduction of a nitro group while preserving an ester functionality.
Troubleshooting Guide
This section addresses specific issues you may encounter during the selective reduction of a nitro group in the presence of an ester.
Problem 1: Reduction of the Ester Group Alongside the Nitro Group
Symptoms: You observe the formation of an alcohol or other ester reduction byproducts in your reaction mixture, confirmed by techniques like TLC, LC-MS, or NMR.
Cause: The reducing agent or reaction conditions are too harsh and not selective enough for the nitro group over the ester.
Solutions:
-
Reagent Selection: The choice of reducing agent is critical for achieving chemoselectivity.[1]
-
Mild Reducing Agents: Opt for milder and more selective reducing agents. For instance, a combination of sodium borohydride (NaBH₄) and iron(II) chloride (FeCl₂) has been shown to be highly selective for the reduction of nitro groups in the presence of esters, providing excellent yields.[2][3] Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate is another mild and effective option that typically does not affect ester groups.[1][4]
-
Catalytic Hydrogenation: While standard catalytic hydrogenation (e.g., H₂ with Pd/C) can sometimes reduce esters, especially under harsh conditions, modifying the catalyst or conditions can improve selectivity.[5][6] Using a sulfided platinum on carbon catalyst (Pt/C) can sometimes offer better selectivity.[1] Raney Nickel with H₂ is another alternative that can be selective.[1]
-
-
Reaction Conditions:
-
Temperature Control: Perform the reaction at lower temperatures. Many selective reductions can proceed at room temperature or even cooler, while higher temperatures can lead to over-reduction.[7]
-
Stoichiometry: Carefully control the stoichiometry of the reducing agent. Using a large excess of a powerful reducing agent can decrease selectivity.[7]
-
Problem 2: Incomplete Reaction or Low Yield of the Desired Amine
Symptoms: Your reaction stalls, and a significant amount of the nitro-containing starting material remains, as observed by TLC or other analytical methods.
Cause: This issue can stem from several factors, including inactive reagents, poor solubility, or catalyst poisoning.[7]
Solutions:
-
Reagent and Catalyst Activity:
-
Fresh Reagents: Ensure your reducing agents are fresh and have been stored correctly. For example, sodium dithionite can decompose over time.[7]
-
Catalyst Quality: If you are performing a catalytic hydrogenation, the catalyst's activity is crucial. Use a fresh batch of catalyst or ensure the existing one has not been poisoned. You might also consider increasing the catalyst loading.[7]
-
Metal Activation: For reductions using metals like iron (Fe) or zinc (Zn) in acidic media, the metal's surface area and purity are important. Using finely powdered and, if necessary, activated metal can improve reaction rates.[7]
-
-
Solubility:
-
Reaction Temperature: While high temperatures can reduce selectivity, some reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, cautiously increasing the temperature may be necessary.[7]
Problem 3: Formation of Side Products (e.g., Hydroxylamines, Nitroso, Azoxy Compounds)
Symptoms: You observe multiple spots on your TLC plate or unexpected masses in your LC-MS analysis that correspond to partially reduced intermediates.
Cause: The reduction of a nitro group is a stepwise process.[7] Incomplete reduction can lead to the accumulation of intermediates like nitroso and hydroxylamine species, which can then react further to form azoxy or azo compounds.[9]
Solutions:
-
Sufficient Reducing Agent: Ensure you are using an adequate amount of the reducing agent to drive the reaction to completion and reduce any intermediates.[7]
-
Temperature Management: Some of the side reactions, like the formation of azobenzene derivatives, can be promoted by localized overheating in exothermic reactions. Therefore, proper temperature control is essential.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most reliable methods for selectively reducing a nitro group in the presence of an ester?
A1: Several methods have proven effective for this transformation.[10]
-
NaBH₄/FeCl₂ System: This combination is reported to be highly chemoselective, giving the desired amino esters in excellent yields (up to 96%).[2][3]
-
SnCl₂·2H₂O: Tin(II) chloride dihydrate is a mild and widely used reagent for this purpose. It is known to be selective for the nitro group over esters and other functional groups like nitriles and halogens.[1][4]
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a palladium on carbon (Pd/C) catalyst is often a mild and effective method that can preserve ester functionality.[1]
-
Iron in Acidic Media: The use of iron powder in the presence of an acid like acetic acid or hydrochloric acid is a classic and robust method that is selective for the nitro group.[11]
Q2: Can I use catalytic hydrogenation with H₂ gas and Pd/C?
A2: Yes, but with caution. Standard catalytic hydrogenation with Pd/C can be very effective for nitro group reduction.[9] However, esters can also be reduced under these conditions, particularly at higher pressures and temperatures.[6] To favor the selective reduction of the nitro group, it is advisable to use milder conditions (e.g., lower H₂ pressure, room temperature) and carefully monitor the reaction progress.
Q3: My compound also contains a halogen. How can I avoid dehalogenation?
A3: Dehalogenation, especially of aryl halides, is a common side reaction with Pd/C catalysts.[1] To avoid this, consider using Raney Nickel as the catalyst for hydrogenation.[9] Alternatively, non-catalytic methods like SnCl₂·2H₂O or Fe/HCl are excellent choices as they generally do not affect halogens.[1][11]
Q4: How can I monitor the progress of the reaction?
A4: The most common and convenient method for monitoring the reaction is Thin-Layer Chromatography (TLC).[7] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product. Staining the TLC plate with a visualizing agent like ninhydrin can be helpful, as it specifically stains the newly formed amine product.
Data Presentation
Table 1: Comparison of Common Reagents for Selective Nitro Reduction
| Reducing Agent/System | Typical Solvent(s) | Typical Yield (%) | Selectivity over Esters | Notes |
| H₂, Pd/C | Ethanol, Methanol | >90 | Good, but over-reduction is possible | Can reduce other functional groups; risk of dehalogenation.[1][9] |
| H₂, Raney Nickel | Ethanol, Methanol | >90 | Good | Often preferred over Pd/C to prevent dehalogenation.[1] |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 85-95 | Excellent | Mild and highly selective for nitro groups over esters and other functionalities.[1][4] |
| Fe/HCl or Fe/AcOH | Ethanol/Water, Acetic Acid | 80-95 | Excellent | Robust and cost-effective method.[11] |
| NaBH₄/FeCl₂ | THF | up to 96 | Excellent | A highly chemoselective system.[2][3] |
| HCOONH₄, Pd/C | Methanol, Ethanol | >90 | Good | A mild catalytic transfer hydrogenation method.[1] |
Experimental Protocols
Method 1: Selective Nitro Reduction using SnCl₂·2H₂O
This procedure is a general guideline and may require optimization for your specific substrate.[1][4]
Materials:
-
Nitro-ester starting material
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute) or Ethyl Acetate
-
5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Dissolve the nitro-ester compound (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.
-
Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (around 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice.
-
Carefully neutralize the mixture by adding 5% aqueous NaHCO₃ or NaOH with stirring until the pH is slightly basic (pH 7-8). This may cause tin salts to precipitate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude amino-ester product, which can be further purified by chromatography if necessary.
Method 2: Selective Nitro Reduction using NaBH₄-FeCl₂
This protocol is based on a reported highly selective method.[2][3]
Materials:
-
Nitro-ester starting material
-
Iron(II) chloride (FeCl₂)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
To a solution of the nitro-ester (1 equivalent) and FeCl₂ (1 equivalent) in THF, add NaBH₄ (2.5 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for ester group reduction.
Caption: Decision pathway for selecting a suitable reducing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. [PDF] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2 | Semantic Scholar [semanticscholar.org]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Regioselective Nitration of Substituted Benzene
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the regioselectivity of nitration in substituted benzene rings.
Frequently Asked Questions (FAQs)
Q1: What fundamentally determines the regioselectivity (ortho, para, or meta) of nitration on a substituted benzene ring?
Regioselectivity in electrophilic aromatic substitution is determined by the nature of the substituent already present on the benzene ring.[1] The substituent influences the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.[2][3]
-
Ortho/Para Directors: These substituents donate electron density to the ring, stabilizing the carbocation intermediates formed during ortho and para attack.[1][3]
-
Meta Directors: These substituents withdraw electron density from the ring, which destabilizes the carbocation intermediates of ortho and para attack more than the meta intermediate.[2][4]
Q2: How do activating and deactivating groups influence where the nitro group attaches?
-
Activating Groups are electron-donating groups (e.g., -CH₃, -OH, -OCH₃) that increase the rate of reaction compared to benzene.[1][2] They are ortho, para-directors because they stabilize the positive charge in the arenium ion intermediate through resonance or inductive effects, making the transition states for ortho and para substitution more favorable.[3][5]
-
Deactivating Groups are electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) that decrease the reaction rate.[2] They are typically meta-directors.[6] This is because the intermediates for ortho and para attack are significantly destabilized by the adjacent positive charges, making the meta pathway the least unfavorable option.[4][5] Halogens are an exception; they are deactivating yet are ortho, para-directors.[5]
Q3: My reaction yields a mixture of ortho and para products. How can I favor the para isomer?
Achieving high para-selectivity is a common challenge. Several factors can be manipulated:
-
Steric Hindrance: Increasing the steric bulk of the substituent on the ring or using a bulkier nitrating agent will disfavor substitution at the more crowded ortho positions.[7][8] For example, the nitration of tert-butylbenzene yields a much higher para/ortho ratio than the nitration of toluene.[8]
-
Catalysts: Shape-selective solid acid catalysts, such as certain zeolites (e.g., H-ZSM-5), can be used.[9] The pore structure of the zeolite can restrict access to the ortho positions, thereby favoring the formation of the para isomer.[9][10]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, although this may also decrease the overall reaction rate.
-
Alternative Nitrating Systems: Using different nitrating agents, such as N₂O₅ in the presence of a catalyst, can significantly improve para-selectivity for certain substrates like alkylbenzenes.[11]
Q4: How can I avoid the formation of multiple isomers when dealing with a deactivated ring?
For deactivated substrates, which are meta-directing, the primary product is typically the meta isomer. However, forcing conditions (high temperatures, strong acids) can sometimes lead to minor amounts of other isomers or di-nitration.[12] To improve selectivity:
-
Use Milder Conditions: Employ the mildest possible reaction conditions (temperature, acid concentration) that still afford a reasonable reaction rate.
-
Alternative Reagents: For some deactivated systems, using acyl nitrates in the presence of a zeolite catalyst has been shown to improve para-selectivity, which is unusual for these substrates.[13]
Q5: What is the role of the solvent in controlling regioselectivity?
The choice of solvent can influence both the reaction rate and the isomer distribution.[14] In the nitration of anisole, for instance, nonpolar solvents resulted in a relatively constant ortho/para ratio, while polar solvents caused significant variation.[15] The solvent can affect the solubility of the reactants and the stability of the reaction intermediates.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Isomer | Reaction conditions are too mild: Insufficient activation of the nitrating agent or low reactivity of the substrate. | Increase reaction temperature, use a stronger co-acid (e.g., H₂SO₄), or allow for a longer reaction time.[16] |
| Acid-sensitive substrate: The substrate is degrading or polymerizing under strong acidic conditions (common with highly activated rings like phenols). | Use milder, non-acidic nitrating agents (e.g., acyl nitrates, N-nitrosaccharin) or protect sensitive functional groups before nitration.[17][18] | |
| Poor Regioselectivity (Mixture of Isomers) | Electronic vs. Steric Conflict: For ortho, para-directors, both positions are electronically favored. | To favor the para product, increase steric hindrance by using a bulkier catalyst or reagent, or employ a shape-selective catalyst like a zeolite.[9][19] |
| Inappropriate Reaction Conditions: Temperature or solvent may be favoring a mixture of products. | Systematically vary the solvent and temperature. For example, in anisole nitration, nonpolar solvents like n-heptane can give better yields and consistent selectivity.[15] | |
| Over-Nitration (Di- or Tri-nitrated Products) | Reaction conditions are too harsh: High temperature or excess nitrating agent is causing multiple substitutions. | Perform the reaction at a lower temperature (e.g., using an ice bath).[20] Carefully control the stoichiometry by using only a slight excess of the nitrating agent.[17] |
| Highly activated substrate: Rings with powerful activating groups (e.g., -OH, -NH₂) are very susceptible to over-nitration. | Use a milder nitrating agent. For anilines, it is common to first acylate the amino group to form an amide, which is less activating, perform the nitration, and then hydrolyze the amide back to the amine.[21] |
Comparative Data on Regioselectivity
The following table summarizes the typical isomer distributions for the nitration of various monosubstituted benzenes, illustrating the directing effects of different substituents.
| Substituted Benzene | Substituent (-R) | Substituent Type | % Ortho | % Meta | % Para | Reference(s) |
| Toluene | -CH₃ | Activating, o,p-Director | 63% | 3% | 34% | [2] |
| tert-Butylbenzene | -C(CH₃)₃ | Activating, o,p-Director | 16% | 8% | 75% | [8] |
| Anisole | -OCH₃ | Activating, o,p-Director | ~43% | <1% | ~57% | [6] |
| Phenol | -OH | Activating, o,p-Director | 50% | 0% | 50% | [2] |
| Chlorobenzene | -Cl | Deactivating, o,p-Director | 30% | 0% | 70% | [22] |
| (Trifluoromethyl)benzene | -CF₃ | Deactivating, m-Director | 6% | 91% | 3% | [2] |
| Nitrobenzene | -NO₂ | Deactivating, m-Director | 6% | 94% | 0% | [22] |
Note: Ratios can vary with reaction conditions.
Experimental Protocols
Protocol 1: General Mixed-Acid Nitration of an Alkylbenzene (e.g., Toluene)
This protocol describes a standard method using a mixture of nitric and sulfuric acids.
Materials:
-
Toluene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-water bath
-
Dichloromethane (or diethyl ether)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, separatory funnel
Procedure:
-
Prepare the Nitrating Mixture: In a flask placed in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid (e.g., 20 mL). While stirring, carefully and slowly add an equimolar amount of concentrated nitric acid (e.g., 10 mL) via a dropping funnel. Keep the mixture cold (0-10 °C).[8]
-
Set up the Reaction: Place the alkylbenzene (e.g., toluene, 0.1 mol) in a separate round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred toluene solution. It is crucial to maintain a low temperature (below 10 °C) throughout the addition to control the reaction rate and prevent over-nitration.[20]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction proceeds to completion.[20]
-
Work-up: Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker. This will quench the reaction and dilute the acids.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product using an organic solvent like dichloromethane (2 x 30 mL).[20]
-
Washing: Combine the organic layers and wash them sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[8]
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product mixture of nitrotoluenes. The isomer ratio can then be determined by GC or NMR analysis.
Protocol 2: Para-Selective Nitration of Toluene using a Zeolite Catalyst
This protocol is adapted from a method designed to enhance para-selectivity.[9]
Materials:
-
Toluene
-
Concentrated Nitric Acid (90-98%)[9]
-
H-ZSM-5 zeolite catalyst (activated)
-
Three-neck flask with a condenser, stirrer, and thermometer
Procedure:
-
Catalyst Activation: The H-ZSM-5 catalyst should be activated by heating to remove any adsorbed water prior to use.
-
Reaction Setup: In a three-neck flask, combine toluene (e.g., 50 mL) and the activated H-ZSM-5 catalyst (e.g., 25 g).[9]
-
Heating: Stir the mixture and heat it to the target reaction temperature, typically between 70-90 °C.[9]
-
Nitrating Agent Addition: Slowly add concentrated nitric acid (90%) dropwise to the heated, stirred mixture over a period of a few minutes.[9]
-
Reaction: Maintain the stirring and temperature for several hours (e.g., 4 hours) to allow the reaction to proceed.[9]
-
Isolation: After the reaction is complete, cool the flask to room temperature. Separate the catalyst from the solution by filtration.
-
Work-up: The filtrate, containing the nitrated products and unreacted toluene, can be washed with water and sodium bicarbonate solution as described in Protocol 1. The product distribution, which should show a high preference for the para isomer (80-90%), can be analyzed by GC.[9]
Visualizations
Caption: Logic of Regioselectivity in Nitration.
Caption: Experimental Workflow for Mixed-Acid Nitration.
Caption: Decision Tree for Nitration Strategy.
References
- 1. ijrar.org [ijrar.org]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 4. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. One moment, please... [chemistrysteps.com]
- 13. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 20. benchchem.com [benchchem.com]
- 21. quora.com [quora.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Palladium-Catalyzed Reactions with Electron-Rich Morpholino Substrates
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving electron-rich morpholino substrates. Below you will find troubleshooting guides and frequently asked questions to help optimize your experiments.
Frequently Asked Questions & Troubleshooting Guide
Q1: Why is my cross-coupling reaction with a morpholino-substituted aryl halide showing low to no conversion?
A1: This is a common issue that can arise from several factors, primarily related to catalyst activity and the specific nature of the reactants.
Troubleshooting Steps:
-
Catalyst Choice & Activation: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst. Oxygen can deactivate the catalyst, so ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[1][2] Using a reliable, well-defined precatalyst (e.g., G3 or G4 palladacycles) can often lead to cleaner and more efficient generation of the active catalytic species.[2][3]
-
Ligand Selection: Electron-rich morpholino groups can make the aryl halide substrate itself electron-rich. This slows down the crucial oxidative addition step of the catalytic cycle.[3][4] To counteract this, use a highly electron-rich and sterically bulky phosphine ligand.
-
Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations, while carbonates (K₂CO₃, Cs₂CO₃) are often used in Suzuki couplings.[3] Ensure the base is fully soluble in the reaction solvent; insolubility can stall the reaction.[5] Aprotic polar solvents like dioxane, toluene, or THF are standard.[5][6]
-
Temperature Control: While heating is often necessary (typically 80-110 °C), excessively high temperatures can lead to catalyst decomposition (observed as palladium black formation) and promote side reactions.[2] It is recommended to start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish.
Ligand Selection Guide for Electron-Rich Aryl Halides
Caption: Decision tree for initial ligand selection based on the aryl halide.
Q2: My Buchwald-Hartwig amination with morpholine is giving a dark-colored mixture and palladium black has precipitated. What is causing this catalyst deactivation?
A2: Catalyst deactivation, often indicated by the formation of palladium black, is a sign that the active Pd(0) catalyst is aggregating into an inactive state. This can be caused by several factors, especially when using electron-rich amine nucleophiles like morpholine.
Troubleshooting Steps:
-
Ligand's Role in Stabilization: The phosphine ligand's primary role is to stabilize the Pd(0) center and prevent aggregation. If the ligand concentration is too low, or if the ligand itself degrades, the catalyst will be unstable. Ensure the correct Pd:Ligand ratio is used (typically 1:1 to 1:2 for pre-formed palladacycles, but can be higher if generating the catalyst in situ).
-
Inhibition by Amine: Unprotected amines, particularly electron-rich ones, can sometimes act as catalyst poisons. They can coordinate too strongly to the palladium center, forming stable bis(amino)-palladium complexes that are reluctant to participate in the catalytic cycle, effectively removing the catalyst from the reaction.[7] Using a sufficiently bulky ligand can sterically disfavor the formation of these inactive complexes.
-
Reaction Temperature: As mentioned, high temperatures can accelerate catalyst decomposition.[2] If you observe palladium black formation early in the reaction, consider reducing the temperature.
-
Purity of Reagents: Ensure all reagents, especially the solvent and the amine, are free from impurities that could poison the catalyst.[8] Water and oxygen are particularly detrimental.[1][2]
Common Catalyst Deactivation Pathway
Caption: Pathways leading to catalyst deactivation in the presence of morpholine.
Q3: I am observing significant hydrodehalogenation (replacement of the halide with hydrogen) as a major side product. How can I minimize this?
A3: Hydrodehalogenation is a common side reaction that competes with the desired cross-coupling. It often arises from trace amounts of water or other proton sources and can be exacerbated by certain bases or reaction conditions.
Troubleshooting Steps:
-
Rigorously Dry Conditions: Ensure all glassware is oven-dried and the reaction is assembled under a dry, inert atmosphere. Use anhydrous solvents and ensure the morpholine and base are dry. Water can react with the palladium-hydride species that are intermediates in some side-reaction pathways.
-
Choice of Base: Some bases are more prone to promoting hydrodehalogenation. For instance, using alkoxides like NaOtBu in the presence of trace alcohol or water can be a source of protons. Consider switching to a carbonate base like Cs₂CO₃ or K₃PO₄ if this side reaction is dominant, although this may require re-optimization of other parameters.
-
Ligand Choice: Bulky, electron-donating ligands that accelerate the rate of reductive elimination (the final product-forming step) can help the desired reaction outcompete the hydrodehalogenation pathway.[3] If the desired coupling is slow, side reactions have more time to occur.
Data & Protocols
Table 1: Effect of Ligand and Base in Buchwald-Hartwig Amination
The following data summarizes the optimization for the coupling of morpholine with an electron-rich aryl chloride.
| Entry | Pd Precatalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2%) | P(tBu)₃ | NaOtBu (1.5) | Toluene | 100 | 45 |
| 2 | XPhos Pd G3 (2%) | XPhos | NaOtBu (1.5) | Toluene | 100 | 88 |
| 3 | RuPhos Pd G3 (2%) | RuPhos | NaOtBu (1.5) | Toluene | 100 | 95 |
| 4 | RuPhos Pd G3 (2%) | RuPhos | K₂CO₃ (2.0) | Dioxane | 110 | 25 |
| 5 | PEPPSI-IPr (2%) | IPr | K₃PO₄ (2.0) | Dioxane | 110 | 92 |
Data is illustrative and compiled based on general principles reported in the literature for challenging couplings.[2][9] As shown, the combination of a modern palladacycle precatalyst with a bulky, electron-rich biarylphosphine (RuPhos) or a robust NHC ligand (IPr) provides superior yields for this challenging transformation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with Morpholine
Workflow Overview
Caption: Standard experimental workflow for setting up a cross-coupling reaction.
Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv), the base (e.g., Sodium tert-butoxide, 1.5 equiv), and the aryl halide (1.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (or another suitable solvent) via syringe.[2]
-
Amine Addition: Add morpholine (1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and quench carefully with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired N-aryl morpholine product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Preventing decomposition of Methyl 5-morpholino-2-nitrobenzoate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Methyl 5-morpholino-2-nitrobenzoate during chemical reactions. The information is based on established principles of organic chemistry and data for structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by several factors, including:
-
Temperature: High temperatures can promote thermal decomposition, potentially leading to intramolecular cyclization or cleavage of the nitro and morpholino groups.
-
pH: Strongly acidic or basic conditions can catalyze the hydrolysis of the methyl ester group.
-
Presence of strong nucleophiles or bases: These can lead to nucleophilic aromatic substitution or other side reactions.
-
Oxidizing and reducing agents: The nitro group is susceptible to redox reactions. Uncontrolled oxidation or reduction can lead to a variety of byproducts.
-
Light exposure: Photochemical degradation can occur, especially in the presence of UV light, potentially leading to the formation of radical species and subsequent decomposition.
Q2: What are the likely decomposition pathways for this compound?
A2: Based on its structure, several decomposition pathways are plausible:
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to form 5-morpholino-2-nitrobenzoic acid.
-
Nitro Group Reduction: In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, leading to a variety of secondary products.
-
Intramolecular Cyclization: The ortho-positioning of the nitro and morpholino groups can facilitate an intramolecular condensation reaction, especially at elevated temperatures, to form a benzimidazole-like derivative.
-
N-Dealkylation: The morpholine ring can be cleaved under harsh oxidative or acidic conditions.
Troubleshooting Guides
| Observation | Potential Cause | Suggested Action |
| Formation of a significant amount of 5-morpholino-2-nitrobenzoic acid as a byproduct. | Hydrolysis of the methyl ester due to acidic or basic conditions. | Maintain a neutral pH if possible. If the reaction requires acidic or basic conditions, consider using milder reagents or performing the reaction at a lower temperature to minimize hydrolysis. |
| Isolation of a product with a lower molecular weight and loss of the nitro group signal in analytical data (e.g., IR, NMR). | Reduction of the nitro group. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unintended reductions. Scrutinize all reagents for potential reducing capabilities. |
| Formation of a complex mixture of byproducts with varying polarity. | Thermal decomposition. | Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. |
| Isolation of a product with a different molecular weight, possibly a cyclized product. | Intramolecular cyclization due to high temperature or prolonged reaction time. | Reduce the reaction temperature and time. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Data Presentation
Table 1: Effect of Temperature on the Rate of a Hypothetical Decomposition Reaction
| Temperature (°C) | Relative Rate Constant (k_rel) |
| 25 | 1.0 |
| 50 | 4.2 |
| 75 | 15.8 |
| 100 | 59.3 |
This table illustrates the exponential increase in reaction rate with temperature, a common characteristic of many decomposition reactions.
Table 2: Influence of pH on the Stability of the Ester Group
| pH | Relative Hydrolysis Rate |
| 2 | High |
| 4 | Moderate |
| 7 | Low |
| 10 | Moderate |
| 12 | High |
This table shows that the ester linkage is most stable at neutral pH and is susceptible to hydrolysis under both strongly acidic and basic conditions.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound with Minimized Decomposition
Objective: To perform a reaction (e.g., a substitution at another position on the ring) while minimizing the degradation of this compound.
Materials:
-
This compound
-
Reaction solvent (e.g., anhydrous THF, Dioxane)
-
Reagents for the desired transformation
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Inert Atmosphere: Set up the reaction in a flame-dried flask under an inert atmosphere of nitrogen or argon. This will prevent oxidation of the morpholino group and potential reduction of the nitro group.
-
Temperature Control: Maintain the reaction temperature at the lowest effective level. Use a temperature-controlled bath for precise regulation. It is advisable to start with a lower temperature and gradually increase it if the reaction is too slow.
-
pH Control: If the reaction is sensitive to pH, use a suitable non-nucleophilic buffer system to maintain the desired pH range.
-
Reagent Addition: Add reagents slowly and in a controlled manner to avoid localized heating and high concentrations that might promote side reactions.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction promptly and perform the work-up at a low temperature to minimize decomposition during product isolation.
-
Purification: Purify the product using a method that avoids prolonged exposure to harsh conditions. Column chromatography on silica gel with a suitable eluent system is often appropriate.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Experimental workflow to minimize decomposition.
Caption: Troubleshooting decision tree for decomposition issues.
Scaling up the synthesis of Methyl 5-morpholino-2-nitrobenzoate for industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of Methyl 5-morpholino-2-nitrobenzoate. The information is presented in a question-and-answer format to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the industrial-scale production of this compound?
A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a methyl 5-halo-2-nitrobenzoate (e.g., methyl 5-chloro-2-nitrobenzoate or methyl 5-fluoro-2-nitrobenzoate) with morpholine in the presence of a base.[1][2] The electron-withdrawing nitro group activates the aromatic ring, facilitating the substitution of the halogen by morpholine.[1][3]
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
A2: Key parameters to monitor and control include reaction temperature, reaction time, stoichiometry of reactants, and the choice of solvent and base. Precise temperature control is crucial to minimize the formation of impurities and prevent runaway reactions.[4] The reaction progress should be monitored to determine the optimal reaction time for maximizing yield and minimizing byproduct formation.
Q3: What are the typical purity and yield expectations for the industrial synthesis of this compound?
A3: Commercially available this compound typically has a purity of 98% or higher.[5][6] Industrial-scale synthesis, when optimized, can achieve high yields, often exceeding 90%. However, the actual yield can be influenced by the specific reaction conditions and the efficiency of the purification process.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a dry, dark, and well-ventilated place to ensure its stability.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction. | - Verify reactant quality: Ensure the purity of methyl 5-halo-2-nitrobenzoate and morpholine. - Optimize reaction time: Monitor the reaction progress using techniques like HPLC or TLC to ensure it has gone to completion. - Increase temperature: If the reaction is sluggish, a moderate increase in temperature may improve the reaction rate. However, be cautious of potential side reactions. |
| Side reactions consuming starting materials. | - Control temperature: Excursions in temperature can lead to the formation of byproducts. Implement robust temperature control. - Optimize stoichiometry: An excess of morpholine can sometimes lead to side reactions. Experiment with different reactant ratios. | |
| Product Purity Issues | Presence of unreacted starting materials. | - Improve reaction completion: See steps for "Low Reaction Yield". - Optimize work-up: Ensure the washing steps during the work-up are sufficient to remove unreacted starting materials. |
| Formation of byproducts (e.g., bis-substituted products, hydrolysis of the ester). | - Control stoichiometry: Use a controlled amount of morpholine to avoid di-substitution. - Anhydrous conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl ester. - Optimize purification: Develop a robust purification method, such as recrystallization or column chromatography, to effectively remove impurities. | |
| Difficult Product Isolation | Product oiling out during crystallization. | - Solvent selection: The choice of solvent for recrystallization is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.[7] - Seeding: Introducing a seed crystal of the pure product can induce crystallization.[7] - Slow cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals.[7] |
| Color in Final Product | Presence of colored impurities. | - Activated carbon treatment: During recrystallization, treatment with activated charcoal can help remove colored impurities.[7] - Thorough washing: Ensure the isolated product is washed thoroughly with a suitable solvent to remove residual colored matter. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of this compound from methyl 5-chloro-2-nitrobenzoate and morpholine.
Materials:
-
Methyl 5-chloro-2-nitrobenzoate
-
Morpholine
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of methyl 5-chloro-2-nitrobenzoate (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents) and morpholine (1.2 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or HPLC.
-
Once the reaction is complete (typically within 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | Methyl 5-chloro-2-nitrobenzoate |
| Reagent | Morpholine |
| Base | Potassium Carbonate |
| Solvent | DMF |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 8 hours |
| Molar Ratio (Starting Material:Morpholine:Base) | 1 : 1.2 : 1.5 |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Yield | > 90% |
| Purity (by HPLC) | ≥ 98% |
| Melting Point | 129-131 °C[6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vapourtec.com [vapourtec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, CasNo.134050-75-2 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]
- 6. Methyl 5-morpholin-4-yl-2-nitrobenzoate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Study on the Reactivity of Methyl 5-morpholino-2-nitrobenzoate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Methyl 5-morpholino-2-nitrobenzoate and its key positional isomers. While direct quantitative kinetic data comparing these specific isomers under identical conditions is not extensively available in the published literature, this document synthesizes established principles of organic chemistry and available experimental data for related compounds to offer a robust qualitative and semi-quantitative comparison. The focus is on three key reactions relevant to synthetic chemistry and drug development: nucleophilic aromatic substitution, reduction of the nitro group, and hydrolysis of the methyl ester.
Introduction to Substituent Effects
The reactivity of the benzene ring in this compound and its isomers is primarily governed by the electronic and steric effects of three substituents: the morpholino group, the nitro group, and the methoxycarbonyl group.
-
Nitro Group (-NO₂): A strong electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.
-
Morpholino Group (-NR₂): An electron-donating group through resonance (+M) due to the lone pair on the nitrogen atom, and weakly electron-withdrawing through induction (-I). Overall, it is considered an activating group and is ortho, para-directing in electrophilic aromatic substitution. In the context of nucleophilic aromatic substitution on a nitro-activated ring, its electron-donating nature can modulate the reactivity.
-
Methoxycarbonyl Group (-COOCH₃): An electron-withdrawing group (-I, -M), deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position.
The interplay of these effects, dictated by the relative positions of the substituents, leads to significant differences in the reactivity of the isomers.
Key Isomers for Comparison
For this study, we will compare this compound with three of its positional isomers:
-
This compound (Target Compound)
-
Methyl 4-morpholino-2-nitrobenzoate
-
Methyl 2-morpholino-5-nitrobenzoate
-
Methyl 3-morpholino-4-nitrobenzoate
Comparative Reactivity Analysis
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for modifying the aromatic core. In these isomers, a suitable leaving group (e.g., a halogen) would need to be present on the ring, typically activated by the nitro group. For the purpose of this comparison, we will consider the hypothetical displacement of a fluoride ion at various positions to illustrate the expected reactivity trends with a common nucleophile like methoxide. The rate of SNAr is highly dependent on the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex intermediate.
Expected Reactivity Order (Qualitative):
The reactivity in SNAr reactions is expected to be highest when the nitro group is ortho or para to the site of nucleophilic attack, as this allows for direct resonance stabilization of the intermediate Meisenheimer complex. The electron-donating morpholino group will have a retarding effect on the reaction rate, which will be more pronounced if it is also ortho or para to the reaction center.
A general workflow for a typical SNAr reaction is depicted below.
Caption: A generalized experimental workflow for a nucleophilic aromatic substitution reaction.
Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. This reaction is typically carried out using catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid systems (e.g., Fe/HCl, SnCl₂/HCl). The rate of this reduction can be influenced by the electronic environment of the nitro group. Electron-donating groups can slightly increase the electron density at the nitro group, potentially slowing the reduction, while steric hindrance around the nitro group can also decrease the reaction rate.
Expected Reactivity Order (Qualitative):
The presence of the electron-donating morpholino group is expected to have a modest effect on the rate of nitro group reduction. Steric hindrance will likely play a more significant role. Therefore, isomers with the morpholino group ortho to the nitro group may exhibit slower reduction rates.
The general mechanism for the reduction of a nitro group to an amine is a multi-step process. A simplified representation of the transformation is shown below.
Caption: A simplified pathway for the reduction of a nitroaromatic compound to an amine.
Hydrolysis of the Methyl Ester
The hydrolysis of the methyl ester to the corresponding carboxylic acid can be carried out under acidic or basic conditions. The rate of this reaction is sensitive to both electronic and steric effects around the ester group. Electron-withdrawing groups on the aromatic ring generally facilitate hydrolysis by making the carbonyl carbon more electrophilic. Conversely, steric hindrance around the ester group can impede the approach of the nucleophile (in basic hydrolysis) or the protonation of the carbonyl oxygen (in acidic hydrolysis), thus slowing the reaction.
Expected Reactivity Order for Basic Hydrolysis (Qualitative):
The electron-withdrawing nitro group will accelerate the hydrolysis in all isomers compared to an unsubstituted methyl benzoate. The position of the morpholino group will be a key differentiating factor. An ortho-morpholino group is expected to significantly retard the hydrolysis rate due to steric hindrance.
Data Presentation
As direct comparative kinetic data is unavailable, the following table provides a qualitative summary of the expected reactivity of the isomers based on the principles discussed above.
| Compound | Expected Relative Rate of SNAr (at a position activated by NO₂) | Expected Relative Rate of Nitro Reduction | Expected Relative Rate of Basic Ester Hydrolysis |
| This compound | Moderate | Moderate | Slow (due to ortho-nitro group) |
| Methyl 4-morpholino-2-nitrobenzoate | Moderate-High | Moderate | Slow (due to ortho-nitro group) |
| Methyl 2-morpholino-5-nitrobenzoate | Low | Slow (steric hindrance) | Very Slow (due to ortho-morpholino group) |
| Methyl 3-morpholino-4-nitrobenzoate | High | Moderate | Moderate |
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for specific substrates and scales.
General Protocol for Nucleophilic Aromatic Substitution (Morpholine addition)
-
Reaction Setup: To a solution of the appropriate methyl fluoro-nitrobenzoate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for the Reduction of the Nitro Group
-
Reaction Setup: In a round-bottom flask, dissolve the methyl morpholino-nitrobenzoate (1.0 eq) in ethanol or acetic acid (0.1 M). Add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq) or ammonium chloride (4.0 eq) in water.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts, washing with the reaction solvent. Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography or recrystallization.
General Protocol for the Basic Hydrolysis of the Methyl Ester
-
Reaction Setup: Dissolve the methyl morpholino-nitrobenzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v). Add an excess of sodium hydroxide or lithium hydroxide (2.0-3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-24 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer to a pH of ~2-3 with cold 1M HCl. Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Conclusion
The reactivity of this compound and its isomers is a complex interplay of the electronic and steric effects of the morpholino, nitro, and methoxycarbonyl substituents. While quantitative comparisons are limited by the available data, a qualitative assessment based on fundamental principles of organic chemistry provides a valuable framework for predicting their behavior in key synthetic transformations. The ortho-para activating/deactivating effects of the substituents relative to the reaction center are the primary determinants of reactivity. This guide provides researchers with the foundational knowledge to make informed decisions in the design of synthetic routes and the development of new chemical entities based on these scaffolds.
The Efficacy of Methyl 5-morpholino-2-nitrobenzoate as a Precursor for Bendamustine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug development, the synthesis of active pharmaceutical ingredients (APIs) with high purity and yield is a critical determinant of therapeutic efficacy and commercial viability. Bendamustine, a potent nitrogen mustard alkylating agent with a benzimidazole core, stands as a key therapeutic for chronic lymphocytic leukemia and non-Hodgkin's lymphoma. The synthesis of its core benzimidazole structure relies on key precursors, with Methyl 5-morpholino-2-nitrobenzoate being one potential starting material. This guide provides an objective comparison of the synthetic route starting from this compound against a more conventional pathway originating from 2-fluoro-5-nitroaniline, supported by experimental data from publicly available resources.
Comparative Analysis of Synthetic Precursors for Bendamustine
The synthesis of the core intermediate for Bendamustine, ethyl 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoate, can be approached from different starting materials. Here, we compare the synthetic efficiency of a pathway utilizing this compound with a widely adopted route starting from 2-fluoro-5-nitroaniline.
Table 1: Comparison of Synthetic Pathways to a Key Bendamustine Intermediate
| Step | Route A: Starting from this compound | Route B: Starting from 2-fluoro-5-nitroaniline |
| Precursor | This compound | 2-fluoro-5-nitroaniline |
| Intermediate 1 | 4-Morpholino-2-nitroaniline | 5-(2-fluoro-5-nitroanilino)-5-oxopentanoic acid |
| Intermediate 2 | N¹-Methyl-4-morpholino-2-nitrobenzene-1,2-diamine | Methylammonium 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoate |
| Intermediate 3 | Ethyl 4-(1-methyl-5-morpholino-1H-benzimidazol-2-yl)butanoate | 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid |
| Key Intermediate | Ethyl 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoate | Ethyl 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoate |
| Overall Yield | Data not readily available in comparative literature | ~80.4% (in relation to 2-fluoro-5-nitroaniline)[1] |
| Purity | High purity achievable through standard purification techniques | >99%[1] |
Experimental Protocols
Route A: Hypothetical Synthesis via this compound
While a direct, complete experimental protocol with yields for the synthesis of the key Bendamustine intermediate from this compound is not extensively detailed in readily available literature, the following represents a plausible synthetic sequence based on standard organic chemistry principles.
Step 1: Reduction of the Nitro Group The nitro group of this compound would be reduced to an amine, yielding methyl 2-amino-5-morpholinobenzoate. This is a standard transformation in the synthesis of benzimidazoles.[2]
Step 2: Introduction of the Methylamino Group The resulting aniline would undergo a reaction to introduce a methylamino group at the 2-position, forming a diamino derivative.
Step 3: Cyclization to form the Benzimidazole Ring The diamino intermediate would then be cyclized with a suitable reagent, such as a derivative of butanoic acid, to form the benzimidazole ring system of Bendamustine.
Route B: Synthesis from 2-fluoro-5-nitroaniline
This route is well-documented in patent literature and represents a common industrial approach.[1][3]
Step 1: Acylation of 2-fluoro-5-nitroaniline 2-fluoro-5-nitroaniline is reacted with glutaric anhydride to produce 5-(2-fluoro-5-nitroanilino)-5-oxopentanoic acid.[1]
Step 2: Amination with Methylamine The fluoro group is displaced by methylamine to yield methylammonium 5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoate.[1]
Step 3: Cyclization and Esterification The resulting intermediate is cyclized and esterified to form alkyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate.[1]
Step 4: Reduction of the Nitro Group The nitro group is reduced to an amine to yield the key intermediate, alkyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate, with a reported overall yield of 80.4% from 2-fluoro-5-nitroaniline.[1]
Visualizing the Synthetic Pathways and Mechanism of Action
To further elucidate the chemical transformations and the biological context of Bendamustine, the following diagrams are provided.
Caption: Comparative synthetic workflows for a key Bendamustine intermediate.
Caption: Bendamustine-induced DNA damage response and cell fate pathways.[4][5][6][7][8]
Discussion and Conclusion
The comparison reveals that while this compound is a plausible precursor for Bendamustine, the synthetic route starting from 2-fluoro-5-nitroaniline is more extensively documented and appears to be a higher-yielding process for large-scale production.[1] The overall yield of approximately 80% from 2-fluoro-5-nitroaniline to the key amino-benzimidazole intermediate is a significant advantage in pharmaceutical manufacturing.[1]
The choice of a synthetic precursor is a multifaceted decision involving factors such as cost, availability, process safety, and overall efficiency. While the morpholino moiety in this compound is a key structural feature of some biologically active molecules, its direct utility in a high-yield Bendamustine synthesis is not as clearly established as the alternative routes.
Bendamustine's mechanism of action involves the induction of extensive DNA damage, leading to the activation of the DNA damage response pathway, cell cycle arrest, and ultimately, apoptosis or mitotic catastrophe.[4][5][8] This complex mechanism of action underscores the importance of a pure and well-characterized API, which is directly influenced by the chosen synthetic pathway.
References
- 1. US8987469B2 - Process for the preparation of bendamustine - Google Patents [patents.google.com]
- 2. Method for synthesizing bendamustine hydrochloride intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2690096A1 - Process for preparation of Bendamustine - Google Patents [patents.google.com]
- 4. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Synthetic Routes of Methyl 5-morpholino-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two plausible synthetic routes for the preparation of Methyl 5-morpholino-2-nitrobenzoate, a key intermediate in various research and development applications. The comparison focuses on reaction yields, conditions, and the strategic advantages and disadvantages of each approach, supported by experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Nitration of a Morpholine Precursor |
| Starting Materials | Methyl 5-halo-2-nitrobenzoate (fluoro or chloro), Morpholine | Methyl 5-nitrobenzoate |
| Number of Steps | 2 (from commercially available precursors) | 3 |
| Key Reactions | Nucleophilic Aromatic Substitution | Nitro group reduction, N-arylation, Nitration |
| Regioselectivity | High | Potentially low in the nitration step |
| Overall Yield | Potentially higher and more predictable | Likely lower due to multiple steps and potential for isomeric mixtures |
| Key Advantages | Direct and regioselective introduction of the morpholino group. | Utilizes a common starting material. |
| Potential Challenges | Availability and cost of halogenated precursors. | Difficult to control regioselectivity during nitration; synthesis of the morpholine precursor can be complex. |
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This route involves the direct displacement of a halogen atom from an activated aromatic ring by morpholine. The presence of the electron-withdrawing nitro group ortho and para to the halogen activates the ring towards nucleophilic attack, making this a highly efficient and regioselective strategy.
Experimental Workflow
Caption: Workflow for the SNAr synthesis of this compound.
Step 1: Synthesis of Methyl 5-halo-2-nitrobenzoate
a) Synthesis of Methyl 5-chloro-2-nitrobenzoate
-
Protocol: 5-Chloro-2-nitrobenzoic acid (20.1 g, 0.10 mol) is dissolved in anhydrous methanol (100 ml). Anhydrous hydrogen chloride gas is then bubbled through the solution for 4 hours at room temperature. The reaction mixture is poured into water, and the resulting aqueous mixture is triturated with hexane. The hexane layer is decanted, dried over anhydrous magnesium sulfate, and the solvent is removed under vacuum to yield the product.
-
Yield: 11.7 g (54%) of methyl 5-chloro-2-nitrobenzoate.[1]
b) Synthesis of Methyl 5-fluoro-2-nitrobenzoate
-
Protocol: This synthesis is a two-step process starting from 5-fluoro-2-methylbenzoic acid. First, the acid is nitrated using a mixture of concentrated nitric and sulfuric acids. The resulting 5-fluoro-2-methyl-3-nitrobenzoic acid is then esterified with methanol and thionyl chloride.
-
Yield: A 25% yield over the two steps has been reported.
Step 2: Nucleophilic Aromatic Substitution with Morpholine
-
Representative Protocol: To a solution of Methyl 5-halo-2-nitrobenzoate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added morpholine (1.2-1.5 eq) and a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq). The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). After completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Note: While a specific yield for this reaction was not found in the provided search results, SNAr reactions of this type are generally high-yielding.
Route 2: Nitration of a Morpholine Precursor
This multi-step route begins with a more common starting material, Methyl 5-nitrobenzoate. The strategy involves reducing the nitro group to an amine, converting the amine to a morpholine, and finally, re-introducing a nitro group at the 2-position.
Experimental Workflow
References
Validated analytical methods for the quantification of Methyl 5-morpholino-2-nitrobenzoate
A comprehensive comparison of validated analytical methods for the quantification of Methyl 5-morpholino-2-nitrobenzoate is essential for researchers, scientists, and drug development professionals to ensure data integrity and product quality. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide provides a detailed comparison of common analytical techniques based on methods validated for the structurally similar and related compound, 5-Methyl-2-nitrobenzoic acid. The principles and methodologies described herein are readily adaptable for the quantification of this compound.
The primary analytical techniques suitable for the quantification of this nitroaromatic compound include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and throughput.
Comparison of Analytical Techniques
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity, and the desired throughput.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Measurement of the absorbance of light at a specific wavelength by the analyte in solution. |
| Specificity | High (separation-based).[1] | Very High (separation & mass-based).[1] | Low (prone to interference).[1] |
| Sensitivity | High (µg/mL to ng/mL).[2] | Very High (for volatile compounds).[2] | Moderate. |
| Linearity (R²) | >0.999.[1] | >0.998.[1] | >0.995.[1] |
| Limit of Detection (LOD) | 1 - 5 µg/mL.[1] | <1 µg/mL.[1] | 1 - 10 µg/mL.[1] |
| Limit of Quantification (LOQ) | 4 - 15 µg/mL.[1] | 1 - 5 µg/mL.[1] | 5 - 25 µg/mL.[1] |
| Accuracy (% Recovery) | 98 - 102%.[1] | 95 - 105%.[1] | 97 - 103%.[1] |
| Precision (%RSD) | < 2%.[1] | < 5%.[1] | < 3%.[1] |
| Primary Use | Quantitative analysis, impurity profiling, stability testing. | Identification and quantification of volatile impurities.[3] | Rapid screening of pure substances. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
This method is highly suitable for the routine quantification of this compound in various sample matrices.
-
Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[4]
-
Reagents and Standards :
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
This compound reference standard
-
-
Chromatographic Conditions :
-
Mobile Phase : A typical mobile phase is a mixture of acetonitrile and water (containing 0.1% acid), run in either isocratic or gradient mode. A starting point could be a 50:50 mixture of acetonitrile and water with 0.1% phosphoric acid.[4] For MS compatibility, formic acid is preferred.[5]
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30 °C.[4]
-
Detection Wavelength : The UV detection wavelength should be set at the maximum absorbance of the analyte, typically around 254 nm for nitroaromatic compounds.[4]
-
Injection Volume : 10 µL.[4]
-
-
Sample Preparation :
-
Prepare a stock solution of the reference standard by accurately weighing and dissolving it in the mobile phase.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dissolve the sample in the mobile phase to a concentration that falls within the calibration range.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and is ideal for identifying and quantifying volatile impurities. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.
-
Instrumentation : Gas chromatograph coupled with a mass spectrometer. A capillary column suitable for polar compounds is recommended.
-
Reagents and Standards :
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)
-
Solvent (e.g., Methylene chloride)
-
This compound reference standard
-
-
Chromatographic and MS Conditions :
-
Sample Preparation (with derivatization) :
-
Evaporate the sample solution to dryness under a stream of nitrogen.
-
Add a silylating agent and heat to complete the derivatization.[1]
-
Prepare a stock solution of the derivatized reference standard.
-
Create a series of calibration standards through serial dilution.
-
UV-Vis Spectrophotometry
This technique is a rapid and simple method for quantification, particularly in samples with minimal interfering substances.
-
Instrumentation : A double-beam UV-Vis spectrophotometer with quartz cuvettes.
-
Reagents and Standards :
-
Appropriate solvent (e.g., ethanol or mobile phase used in HPLC)
-
This compound reference standard
-
-
Methodology :
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution over the UV-Vis spectrum.
-
Prepare a stock solution of the reference standard.
-
Create a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of the standards and the sample at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration and determine the sample concentration.
-
References
Benchmarking Catalyst Performance for the Reduction of Morpholino Nitrobenzoates: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and selective transformation of functional groups is paramount. This guide provides a comparative benchmark of catalyst performance for a key reaction involving morpholino nitrobenzoates: the reduction of the nitro group to an amine. Due to a lack of direct comparative studies on morpholino nitrobenzoate substrates in the available literature, this guide presents data from analogous nitroarene reduction reactions to provide valuable insights into potential catalytic systems.
The morpholino moiety is a privileged scaffold in medicinal chemistry, and the nitro group serves as a versatile synthetic handle. Its reduction to an amine is a critical step in the synthesis of a wide array of pharmacologically active compounds. The choice of catalyst for this transformation significantly impacts reaction efficiency, selectivity, and overall yield. This guide summarizes quantitative data for various catalysts, details experimental protocols, and provides a visual representation of a typical experimental workflow.
Comparative Performance of Catalysts in Nitroarene Reduction
The following table summarizes the performance of various catalysts in the reduction of nitroarenes, offering a baseline for selecting a suitable catalyst for morpholino nitrobenzoate substrates. The data is compiled from studies on structurally related nitro compounds, providing a valuable starting point for reaction optimization.
| Catalyst | Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (min) | Conversion (%) | Reference |
| Cu@C | Nitrobenzene | NaBH₄ | Ethanol | Room Temp. | 8 | 100 | [1] |
| Pd/NH₂-UiO-66 | Nitrobenzene | Formic Acid | - | Mild | - | 98 (Yield) | [1] |
| Pt/CMK-3 | Nitrobenzene | - | - | - | - | 98 | [1] |
| CuxNi1-x | 4-Nitrophenol | - | - | - | 2 | >99 | |
| Pd/C | 4-Nitrophenol | NaBH₄ | Water | Room Temp. | - | ~100 | |
| Ag-rGO | 4-Nitrophenol | NaBH₄ | Water | - | - | - | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments in the catalytic reduction of nitroarenes. These protocols can be adapted for reactions involving morpholino nitrobenzoates.
General Procedure for Catalytic Reduction of Nitrobenzene using Cu@C
This protocol is based on the highly efficient reduction of nitrobenzene.[1]
Materials:
-
Cu@C catalyst
-
Nitrobenzene
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
UV-Vis spectrophotometer for reaction monitoring
Procedure:
-
To a round-bottom flask containing 10.0 mL of ethanol, add 0.2 mmol of nitrobenzene.
-
Add 5.0 mmol of NaBH₄ to the solution.
-
Initiate the reaction by adding 10.0 mg of the Cu@C catalyst to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a UV-Vis spectrophotometer. The disappearance of the nitrobenzene peak (around 260 nm) and the appearance of the aniline peak (around 281 nm) indicates the progress of the reaction.
-
Upon completion of the reaction (as indicated by UV-Vis analysis, typically within 8 minutes), the catalyst can be separated by centrifugation or filtration for potential reuse.
-
The product can be isolated and purified using standard organic chemistry techniques such as extraction and column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating catalyst performance in a batch reaction setup.
References
A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis: Beyond Methyl 5-morpholino-2-nitrobenzoate
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step in the efficient synthesis of novel heterocyclic compounds. Methyl 5-morpholino-2-nitrobenzoate has served as a valuable precursor in the construction of various heterocyclic scaffolds, particularly benzimidazoles and quinoxalinones. However, the exploration of alternative reagents can offer advantages in terms of yield, reaction kinetics, and the introduction of diverse functionalities. This guide provides an objective comparison of alternative reagents, supported by experimental data, to inform the strategic design of synthetic routes.
This comparison focuses on structurally related alternatives to this compound, primarily substituted 2-nitroanilines and 2-nitrobenzoates, and their performance in the synthesis of benzimidazoles and quinoxalinones. The data presented is compiled from various studies to provide a comparative overview.
Performance Comparison in Benzimidazole Synthesis
The synthesis of 2-substituted benzimidazoles often proceeds via the reductive cyclization of a substituted o-nitroaniline with an aldehyde. The nature of the substituent on the aniline ring can significantly influence the reaction yield. Below is a comparison of various 5-substituted 2-nitroanilines in this transformation.
Table 1: Comparison of 5-Substituted 2-Nitroanilines in the Synthesis of 2-Arylbenzimidazoles
| 5-Substituent of 2-Nitroaniline | Aldehyde | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Morpholino | 4-Chlorobenzaldehyde | Na2S2O4 | DMSO | 4-7 min (MW) | 99 | [1] |
| Piperidin-1-yl | Benzaldehyde | Na2S2O4 | DMSO | 5 min (MW) | 95 | [1] |
| Pyrrolidin-1-yl | 4-Methoxybenzaldehyde | Na2S2O4 | DMSO | 6 min (MW) | 97 | [1] |
| Chloro | Benzaldehyde | SnCl2·2H2O | EtOH | 2 h (RT) | 85 | [2] |
| Methyl | Benzaldehyde | Zn/NaHSO3 | Water | 30 min | 88 | [3] |
| Methoxy | Benzaldehyde | Zn/NaHSO3 | Water | 30 min | 90 | [3] |
| Nitro | 4-Chlorobenzaldehyde | Na2S2O4 | EtOH/H2O | 3 h (Reflux) | 82 | [2] |
MW: Microwave irradiation, RT: Room Temperature, Reflux: Heated to boiling.
Performance Comparison in Quinoxalinone Synthesis
The synthesis of quinoxalinone derivatives can be achieved through various routes, including the condensation of substituted anilines with α-keto esters or related compounds. The following table compares the performance of different aniline precursors in the synthesis of quinoxalinone scaffolds.
Table 2: Comparison of Precursors in the Synthesis of Quinoxalinone Derivatives
| Aniline Precursor | Co-reactant | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 2-Bromo-4-morpholinoaniline | Glycine | CuCl, K3PO4, 110 °C | 3,4-Dihydroquinoxalin-2(1H)-one | 75 | [4] |
| o-Phenylenediamine | Ethyl bromoacetate | Pyridine, Reflux | 3,4-Dihydroquinoxalin-2(1H)-one | Not specified | [5] |
| 4,5-Dimethyl-2-nitroaniline | 1-Phenyl-1,2-ethanediol | Iron complex, 130 °C | 2-Phenyl-6,7-dimethylquinoxaline | 94 | [6] |
| 4-Chloro-2-nitroaniline | 1-Phenyl-1,2-ethanediol | Iron complex, 130 °C | 2-Phenyl-7-chloroquinoxaline | 85 | [6] |
| 2-Nitroaniline | Glycerol | Iron complex, 130 °C | 2-Benzimidazolyl-quinoxaline | 49 | [6] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Synthesis of 2-Arylbenzimidazoles via Reductive Cyclization[1][2]
This protocol describes a one-pot synthesis of 2-arylbenzimidazoles from 5-substituted 2-nitroanilines and aromatic aldehydes using sodium dithionite as the reducing agent.
Materials:
-
5-Substituted 2-nitroaniline (e.g., 5-morpholino-2-nitroaniline) (1 mmol)
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.2 mmol)
-
Sodium dithionite (Na2S2O4) (3 mmol)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
In a microwave reactor vessel, combine the 5-substituted 2-nitroaniline, aromatic aldehyde, and sodium dithionite in DMSO.
-
Seal the vessel and irradiate in a microwave reactor at a suitable power (e.g., 150 W) for 4-7 minutes, maintaining a temperature of approximately 120°C.
-
After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones[4]
This protocol outlines the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones from 2-bromoanilines and glycine.
Materials:
-
Substituted 2-bromoaniline (e.g., 2-bromo-4-morpholinoaniline) (1 equiv)
-
Glycine (2 equiv)
-
Copper(I) chloride (CuCl) (0.05 equiv)
-
Potassium phosphate (K3PO4) (2 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.4 equiv)
-
Dry Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dried flask, add the substituted 2-bromoaniline, glycine, CuCl, and K3PO4.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add dry DMSO and DMEDA to the flask.
-
Heat the reaction mixture to 110°C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams, generated using DOT language, illustrate the key synthetic workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [scholars.csus.edu]
- 6. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of Methyl 5-morpholino-2-nitrobenzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural confirmation of Methyl 5-morpholino-2-nitrobenzoate and its derivatives using a multi-spectroscopic approach. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on a comparative analysis with structurally related molecules. By understanding the characteristic spectroscopic signatures of the core moieties—the nitrobenzoate scaffold and the morpholine ring—researchers can confidently elucidate the structure of novel derivatives.
Comparative Spectroscopic Data Analysis
The structural confirmation of this compound relies on the interpretation of data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data for the target molecule and relevant comparative compounds.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted chemical shifts for this compound are based on the known effects of the electron-withdrawing nitro group and the electron-donating morpholino group on the aromatic ring, as well as the characteristic signals of the morpholine and methyl ester groups.[1][2][3]
Table 1: Comparative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Predicted) | ~ 8.0-8.2 (d, 1H, Ar-H), ~ 7.0-7.2 (dd, 1H, Ar-H), ~ 6.8-7.0 (d, 1H, Ar-H), ~ 3.9 (s, 3H, OCH₃), ~ 3.8-3.9 (t, 4H, -CH₂-O-), ~ 3.3-3.4 (t, 4H, -CH₂-N-) | ~ 165 (C=O), ~ 155 (C-N), ~ 145 (C-NO₂), ~ 128 (Ar-CH), ~ 125 (Ar-C), ~ 118 (Ar-CH), ~ 110 (Ar-CH), ~ 66 (-CH₂-O-), ~ 53 (OCH₃), ~ 48 (-CH₂-N-) |
| Methyl 2-nitrobenzoate | 7.9-8.1 (m, 1H, Ar-H), 7.6-7.8 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃)[4] | 165.8, 148.5, 133.0, 131.5, 129.5, 124.0, 53.0 |
| Methyl 3-nitrobenzoate | 8.8 (t, 1H, Ar-H), 8.4 (dd, 1H, Ar-H), 8.3 (dd, 1H, Ar-H), 7.7 (t, 1H, Ar-H), 4.0 (s, 3H, OCH₃) | 164.7, 148.3, 135.2, 131.8, 129.6, 127.3, 124.4, 52.7 |
| Methyl 4-nitrobenzoate | 8.3 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H), 4.0 (s, 3H, OCH₃)[5][6] | 164.8, 150.8, 135.5, 130.8, 123.6, 52.8[5] |
| Morpholine | ~ 3.67 (t, 4H, -CH₂-O-), ~ 2.86 (t, 4H, -CH₂-N-), ~ 2.59 (s, 1H, NH)[1] | ~ 67.8 (-CH₂-O-), ~ 46.2 (-CH₂-N-)[1][7] |
Note: Predicted values are estimates based on additive effects of substituents and data from related structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are from the nitro group, the ester carbonyl, and the morpholine ether and amine functionalities.[8][9][10][11]
Table 2: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Wavenumbers (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 | 1550-1475 (Aromatic Nitro)[9][10] |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 | 1360-1290 (Aromatic Nitro)[9][10] |
| Ester Carbonyl (C=O) | Stretch | 1710 - 1730 | ~1720 (Aromatic Ester) |
| C-O-C (Ether) | Stretch | 1110 - 1130 | ~1115 (Morpholine) |
| C-N (Amine) | Stretch | 1230 - 1250 | ~1240 (Tertiary Aromatic Amine) |
| Aromatic C-H | Stretch | 3000 - 3100 | - |
| Aliphatic C-H | Stretch | 2850 - 2960 | 2820-2954 (Morpholine)[12] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The fragmentation of this compound is expected to involve characteristic losses of the methoxy group, the nitro group, and cleavage of the morpholine ring.[13][14]
Table 3: Predicted Mass Spectrometry Fragmentation
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 266 | Molecular Ion |
| [M - OCH₃]⁺ | 235 | Loss of the methoxy group from the ester |
| [M - NO₂]⁺ | 220 | Loss of the nitro group |
| [M - COOCH₃]⁺ | 207 | Loss of the methoxycarbonyl group |
| [Morpholine fragment]⁺ | 86 | Cleavage of the morpholine ring |
| [Nitrobenzoyl fragment]⁺ | 150 | Fragmentation of the aromatic portion |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound derivatives.
A. Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the sample is of high purity to avoid misleading signals from impurities.
-
Sample Amount: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
B. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlet peaks for each carbon. A wider spectral width (~250 ppm) and a longer acquisition time are typically required.
C. Infrared (IR) Spectroscopy
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). Acquire a background spectrum of the clean ATR crystal before running the sample.
D. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 70 °C), then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.[13]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-550 to detect the molecular ion and key fragments.[13]
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the structure of a this compound derivative.
Signaling Pathway and Logical Relationships
The following diagram illustrates the influence of the substituents on the spectroscopic properties of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. METHYL 2-NITROBENZOATE(606-27-9) 1H NMR spectrum [chemicalbook.com]
- 5. Methyl 4-nitrobenzoate | C8H7NO4 | CID 12083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-nitrobenzoate(619-50-1) 1H NMR spectrum [chemicalbook.com]
- 7. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 12. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Silico Modeling of Substituted Nitrobenzoate Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-silico approaches for modeling the reactivity of substituted nitrobenzoates, crucial compounds in medicinal chemistry and materials science. By leveraging computational models, researchers can predict reaction outcomes, understand mechanisms, and design novel molecules with tailored properties, accelerating the drug development and material design processes. This document outlines key theoretical frameworks, presents comparative data from various studies, and provides detailed experimental and computational protocols to support your research.
Theoretical Framework: The Hammett Equation
A cornerstone in understanding the reactivity of substituted aromatic compounds is the Hammett equation.[1][2] This linear free-energy relationship quantitatively describes the influence of meta- and para-substituents on the reactivity of a benzene derivative. The equation is given by:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the substituted reaction.
-
k₀ is the rate constant for the unsubstituted reaction.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.[2]
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of a positive charge.[3]
The Hammett equation provides a powerful predictive tool and a means to mechanistically probe reactions involving substituted nitrobenzoates.[2][4]
Comparative Analysis of In-Silico and Experimental Data
The reactivity of substituted nitrobenzoates can be assessed through both experimental measurements and in-silico modeling. This section compares data from various studies, highlighting the correlation between computational predictions and experimental outcomes.
Hydrolysis of Substituted Nitrophenyl Benzoates
A study on the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters provides an excellent example of correlating experimental kinetic data with computational models.[4][5] The study investigated the effect of various para-substituents on the rate of hydrolysis catalyzed by enzymes like trypsin and lipase, as well as under basic conditions (pH 10).[5]
Table 1: Hammett ρ Values for the Hydrolysis of para-Substituted Nitrophenyl Benzoates
| Condition | Hammett ρ Value | Interpretation |
| Trypsin | 1.05 | High sensitivity to substituent electronic effects, indicating a buildup of negative charge in the transition state.[3] |
| Lipase | Varies | The Hammett plot showed an inflection point, suggesting a change in the rate-determining step with different substituents.[5] |
| Nattokinase | Varies | Similar to lipase, an inflection point was observed, indicating a complex mechanism.[5] |
| pH 10 | Varies | An inflection point was also observed under non-enzymatic basic hydrolysis.[5] |
Computational studies further supported these findings by establishing a direct correlation between the carbonyl carbon Mulliken charge and the Hammett σpara constant.[4] This indicates that more electron-withdrawing substituents lead to a more electrophilic carbonyl carbon, facilitating nucleophilic attack.[5]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity.[6][7][8] For nitroaromatic compounds, QSAR has been successfully applied to predict their toxicity, which is often related to their reactivity.[6][7]
Table 2: Performance of QSAR Models for Predicting Toxicity of Nitroaromatic Compounds
| Model Type | Endpoint | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) | Key Descriptors |
| Support Vector Regression (SVR) | LD₅₀ in rats | 0.88 | - | 0.92 | Molecular descriptors related to hydrophobicity, electrostatic, and van der Waals interactions.[6][7] |
| Multiple Linear Regression (MLR) | Mutagenicity (TA98) | 0.72 | 0.45 | - | Quantum chemistry descriptors.[7] |
| Hierarchical Support Vector Regression (HSVR) | Mutagenicity (TA98) | 0.90 | 0.84 | - | Various molecular descriptors.[7] |
These models demonstrate the power of in-silico approaches to predict the biological effects of substituted nitroaromatics based on their structural features.
Experimental and Computational Protocols
Experimental Protocol: Kinetic Analysis of Ester Hydrolysis
This protocol outlines a general method for determining the reaction rates of hydrolysis for substituted nitrophenyl benzoates, as described in studies utilizing Hammett plots.[4][5]
-
Synthesis of Substituted Nitrophenyl Benzoates: A series of para-substituted 4-nitrophenyl benzoate esters are synthesized. For example, by reacting a substituted benzoyl chloride with 4-nitrophenol in the presence of a base.[5]
-
Hydrolysis Reaction: The hydrolysis of each ester is carried out under controlled conditions (e.g., specific pH, temperature, enzyme concentration).
-
Spectroscopic Monitoring: The progress of the reaction is monitored by tracking the release of 4-nitrophenol, a yellow-colored product, using a UV-Vis spectrophotometer at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The initial rate of the reaction is determined from the change in absorbance over time. The rate constant (k) is then calculated.
-
Hammett Plot Construction: The logarithm of the ratio of the rate constant for the substituted ester to the unsubstituted ester (log(k/k₀)) is plotted against the corresponding Hammett substituent constant (σ). The slope of this plot gives the reaction constant (ρ).[3]
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules.[9][10][11]
-
Molecular Geometry Optimization: The 3D structures of the substituted nitrobenzoate molecules are optimized to find their lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[12]
-
Calculation of Molecular Properties: Once the geometries are optimized, various electronic properties are calculated, including:
-
Mulliken charges: To determine the partial charge on each atom, particularly the carbonyl carbon.[4]
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap can be an indicator of chemical reactivity.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can identify sites susceptible to nucleophilic or electrophilic attack.[10]
-
-
Transition State Modeling: To study reaction mechanisms, the geometry and energy of the transition state can be calculated. This allows for the determination of activation energies.
-
Correlation with Experimental Data: The calculated properties (e.g., Mulliken charges, activation energies) are then correlated with experimental reactivity data (e.g., reaction rates) to validate the computational model.
Visualizing In-Silico Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the in-silico modeling of substituted nitrobenzoate reactivity.
Caption: Experimental workflow for determining the Hammett reaction constant.
Caption: In-silico workflow for reactivity prediction using DFT.
Caption: Logical relationship of substituent effects on reactivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. web.viu.ca [web.viu.ca]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review | MDPI [mdpi.com]
- 8. QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. csuohio.elsevierpure.com [csuohio.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
Comparative analysis of the biological activity of compounds derived from different nitrobenzoate isomers
For Researchers, Scientists, and Drug Development Professionals
Nitrobenzoate derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The position of the nitro group on the benzoic acid scaffold—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's physicochemical properties and, consequently, its biological function. This guide provides a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of compounds derived from these three nitrobenzoate isomers, supported by experimental data from the literature.
Data Presentation
The following tables summarize the quantitative data on the biological activities of various derivatives of ortho-, meta-, and para-nitrobenzoate. It is important to note that direct comparative studies testing the simple isomers under identical conditions are limited. Therefore, this comparison is based on data from different studies on various derivatives.
Table 1: Antimicrobial Activity
The antimicrobial properties of nitrobenzoate derivatives are often attributed to the nitro group, which can be reduced by microbial nitroreductases to generate reactive nitrogen species that induce cellular damage.[1] The position of the nitro group can influence the compound's ability to penetrate microbial cells and interact with these enzymes.
| Compound/Derivative Class | Isomer Position | Target Organism | Activity (MIC/MBC, µg/mL) |
| 4-Nitrobenzoate Esters | Para | Mycobacterium tuberculosis | MIC: 6.25 - 50 |
| 3,5-Dinitrobenzoate Esters | Meta | Mycobacterium tuberculosis | MIC: 0.4 - 12.5 |
| 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives | Ortho | Candida albicans | MIC: 6.25 - 25 |
| 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives | Ortho | Staphylococcus aureus | MIC: 25 - 100 |
Data compiled from multiple sources. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
From the available data on antitubercular activity, derivatives of 3,5-dinitrobenzoic acid (meta-isomers) appear to be more potent than the 4-nitrobenzoic acid (para-isomer) derivatives.[1] Derivatives of 2-nitrobenzoic acid have shown notable antifungal and antibacterial activity.
Table 2: Anticancer Activity (Cytotoxicity)
The anticancer activity of nitrobenzoate derivatives is an emerging area of research. The mechanism of action can involve the induction of apoptosis and the inhibition of cancer cell migration. The cytotoxic effects are typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative Class | Isomer Position | Cancer Cell Line | Activity (IC50, µM) |
| 4-Methyl-3-nitrobenzoic acid | Meta | Non-small cell lung cancer (inhibition of migration) | Not specified |
| Copper(II) complexes with 4-chloro-3-nitrobenzoic acid | Meta | Human cancer cell lines | Antiproliferative effects |
| General Nitroaromatic compounds | All | Various | Anticancer properties reported |
While specific IC50 values for a direct comparison are scarce, derivatives of 3-nitrobenzoic acid have shown promise in inhibiting cancer cell migration and as ligands in anticancer metal complexes.[2][3]
Table 3: Anti-inflammatory Activity
Nitrobenzoate derivatives can modulate inflammatory responses, often by inhibiting key inflammatory enzymes or signaling pathways.
| Compound/Derivative Class | Isomer Position | Assay/Target | Activity (e.g., IC50) |
| (E)-4-(2-nitrovinyl) benzoic acid (BANA) | Para | NF-κB activation | Significant inhibition |
| New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues | - | COX-2 | IC50: 0.18 - 0.69 µM |
| Derivatives of m-nitrobenzoyl-asparagic acid | Meta | Inflammation (in vivo) | Anti-inflammatory action |
Data compiled from multiple sources. IC50: Half-maximal Inhibitory Concentration.
Derivatives of para-nitrobenzoic acid have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4] Additionally, complex derivatives containing a nitro group have demonstrated potent inhibition of the COX-2 enzyme.[5] Derivatives of meta-nitrobenzoic acid have also been reported to possess anti-inflammatory properties.[6]
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1]
-
Preparation of Microplates : 96-well microplates are used. A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Middlebrook 7H9 for M. tuberculosis).
-
Inoculum Preparation : A suspension of the microorganism is prepared from a fresh culture and adjusted to a specific concentration (e.g., 10^5 colony-forming units per mL).[1]
-
Incubation : The prepared inoculum is added to each well of the microplate containing the diluted compound. The plates are incubated under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).[1]
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.
-
Cell Seeding : Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
-
Enzyme and Substrate Preparation : The COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.
-
Compound Incubation : The enzyme is pre-incubated with various concentrations of the test compound or a known inhibitor (control).
-
Reaction Initiation : The enzymatic reaction is initiated by adding the substrate.
-
Product Measurement : The amount of prostaglandin E2 (PGE2) produced is measured using a suitable method, such as an enzyme immunoassay (EIA).
-
IC50 Calculation : The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.
Mandatory Visualization
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. japsonline.com [japsonline.com]
- 5. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Methyl 5-morpholino-2-nitrobenzoate
The responsible management and disposal of laboratory chemicals are paramount for ensuring the safety of personnel and the protection of the environment. For researchers, scientists, and professionals in drug development, adherence to strict disposal protocols for specialized compounds like Methyl 5-morpholino-2-nitrobenzoate is a critical aspect of the experimental workflow. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with general best practices for nitro- and benzoate-containing aromatic compounds.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound if available from the manufacturer. In the absence of a specific SDS, precautions for similar nitroaromatic compounds should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A flame-resistant lab coat .[1]
Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[1] For reactions that may pose a risk of explosion, a blast shield should be utilized.[1]
Spill Management: In the event of a spill, immediately alert personnel in the vicinity and evacuate if necessary. If the substance is flammable, extinguish all nearby ignition sources. Spills should be contained using a non-combustible absorbent material, such as sand or vermiculite. The absorbed material must be collected into a sealed, properly labeled container for disposal as hazardous waste.[1]
Quantitative Data Summary for Structurally Similar Compounds
| Property | Methyl 2-nitrobenzoate | Methyl 4-nitrobenzoate | Ethyl Benzoate | Butyl Benzoate | Relevance to Disposal |
| Melting Point | -13 °C[2] | 96 °C | -34 °C | -22 °C | Indicates the physical state at room temperature. |
| Boiling Point | 95 - 106 °C @ 1 mmHg[2] | Decomposes | 212 °C[3] | 250 °C[3] | Informs on volatility and potential for vapor inhalation. |
| Flash Point | > 112 °C[2][4] | Not Available | 88 °C[3] | 107 °C[3] | Crucial for assessing flammability hazards.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification as hazardous waste. Do not attempt to dispose of this chemical via standard drains or as regular solid waste.[5]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a dedicated, compatible, and clearly labeled hazardous waste container.[5]
-
Incompatible Materials: Be aware that nitro compounds can be reactive. Do not mix this waste with strong oxidizing agents or other incompatible chemicals.[5]
-
Container Integrity: Ensure the waste container is in good condition and can be securely sealed. Keep the container closed except when actively adding waste.[5][6]
Step 2: Labeling of Hazardous Waste
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] Include any known hazard pictograms.
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[3][7]
-
Storage Conditions: The storage area should be well-ventilated and away from sources of heat or ignition.[3] Place the container in secondary containment to prevent the spread of material in case of a leak.[5]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.[3][8]
-
Licensed Disposal Company: The EHS office will arrange for the final disposal through a licensed hazardous waste disposal company.[9][10]
Step 5: Disposal of Empty Containers
-
Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[3]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste along with the chemical.[3] Subsequent rinsate may also need to be collected depending on local regulations.
-
Container Defacing: After thorough rinsing and drying, all labels on the container must be defaced or removed.[3]
-
Final Disposal: Once properly cleaned and de-labeled, the container may be disposed of as non-hazardous waste or recycled in accordance with your institution's policies.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ufz.de [ufz.de]
Personal protective equipment for handling Methyl 5-morpholino-2-nitrobenzoate
Essential Safety and Handling Guide for Methyl 5-morpholino-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally similar compounds, including nitro-aromatics and morpholine derivatives, to ensure a comprehensive approach to laboratory safety.
Hazard Identification and Risk Assessment
-
Nitro Compounds: Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1] They can cause systemic effects such as methemoglobinemia, leading to cyanosis, and are often irritants to the skin, eyes, and respiratory tract.[1] Some nitroalkenes are suspected carcinogens.[1]
-
Morpholine Derivatives: Morpholine and its derivatives are considered hazardous substances.[2] They can be corrosive, causing severe skin burns and eye damage.[2][3] Vapors may be irritating to the respiratory tract.[2]
A thorough risk assessment is mandatory before beginning any experiment. This includes reviewing the safety data for related compounds and understanding the specific procedures and quantities involved.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE based on qualitative safety data and best practices for handling nitro and morpholine compounds.[4]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashes.[3][4] | Protects against splashes and vapors that can cause severe eye irritation or damage.[2][4] |
| Skin Protection | Chemical-resistant, impervious clothing. A flame-resistant lab coat should be worn and buttoned.[3][4] | Provides a barrier against accidental skin contact and absorption, which is a primary route of exposure for nitro compounds.[4] |
| Hand Protection | Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[1][4] Nitrile or neoprene gloves can also be considered.[3][5] Gloves must be inspected prior to use and replaced immediately upon contact.[1] | Prevents skin absorption and protects against the corrosive nature of morpholine derivatives.[3][4] |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood.[1][4] If engineering controls are insufficient, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1][4] | Protects against inhalation of harmful vapors or dust.[1] |
Operational Plan: Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound.
1. Preparation:
- Ensure a certified chemical fume hood is operational.[1]
- Verify the availability and accessibility of an emergency eyewash station and safety shower.[6]
- Have an appropriate spill kit readily available.[1]
- Inspect all required PPE for integrity before use.[1]
2. Handling:
- Conduct all manipulations of the compound within the fume hood to minimize inhalation exposure.[1][7]
- When handling the solid, use a spatula and techniques that minimize dust and aerosol generation.[1][7]
- Avoid contact with skin, eyes, and clothing.[8]
- Wash hands thoroughly after handling, even if gloves were worn.[9]
- Do not eat, drink, or smoke in the laboratory.[9]
3. Storage:
- Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
- Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, filter paper) in a designated, properly labeled, and sealed waste container.
-
-
Disposal Procedure:
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Incident | Emergency Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation occurs. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
| Spill | Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the material into a suitable container for disposal.[10] Ventilate the area. |
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
